3-Bromo-2,5-dichloro-6-methylpyridine
Description
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Properties
IUPAC Name |
3-bromo-2,5-dichloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGADSQPTWOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2,5-dichloro-6-methylpyridine CAS 1420800-44-7 properties
The following technical guide details the properties, synthesis, and reactivity of 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in medicinal chemistry and agrochemical synthesis.[1]
Core Properties, Synthesis, and Orthogonal Reactivity[2]
Introduction
3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7) is a highly functionalized pyridine intermediate characterized by a dense substitution pattern.[2] Its structure features three distinct halogen handles—a bromine at the C3 position and chlorines at C2 and C5—alongside a methyl group at C6.[2] This specific arrangement creates an "orthogonal reactivity" profile, allowing medicinal chemists to sequentially functionalize the ring with high regioselectivity. It is primarily utilized in the synthesis of next-generation herbicides (e.g., pyridine-carboxamides) and pharmaceutical pharmacophores requiring precise heteroaryl substitution.[2]
Chemical Identity & Physical Properties
The compound is typically supplied as a solid with high purity requirements (>98%) due to its role in transition-metal catalyzed cross-couplings where impurities can poison catalysts.[2]
| Property | Data |
| CAS Number | 1420800-44-7 |
| IUPAC Name | 3-Bromo-2,5-dichloro-6-methylpyridine |
| Molecular Formula | C₆H₄BrCl₂N |
| Molecular Weight | 240.91 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 35–45 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Storage | Inert atmosphere, -20°C (Hygroscopic/Light Sensitive) |
Synthesis & Manufacturing
The synthesis of highly halogenated picolines typically follows one of two industrial pathways: stepwise halogenation of methylpyridines or cyclization of acyclic precursors .[2] Given the specific 2,5-dichloro-3-bromo pattern, a convergent route from 2-amino-6-methylpyridine or 6-methyl-2-pyridone is most chemically consistent with patent literature for similar scaffolds.[2]
Proposed Synthetic Route (Stepwise Functionalization)
-
Starting Material: 2-Amino-6-methylpyridine.[2]
-
Chlorination (C5): Electrophilic chlorination using
-chlorosuccinimide (NCS) or targets the C5 position (para to the amino group).[2] -
Sandmeyer/Vilsmeier (C2): Conversion of the amino group to a chloro group via diazotization (
) or direct chlorination of the pyridone tautomer using .[2] -
Bromination (C3): The remaining C3 position is brominated.[2] Due to the deactivating nature of the two chlorines, this often requires harsh conditions (e.g.,
in oleum) or lithiation-halogenation strategies (LDA followed by a bromine source).[2]
Figure 1: Proposed synthetic pathway based on standard halogenation sequences for polysubstituted pyridines.
Reactivity & Applications
The value of CAS 1420800-44-7 lies in its chemoselective reactivity .[2] The three halogen atoms react at significantly different rates depending on the reaction type (Nucleophilic Aromatic Substitution vs. Metal-Catalyzed Coupling).[2]
4.1 Orthogonal Reactivity Profile
-
Site A (C2-Cl): The Most Electrophilic.[2] The chlorine at C2 is adjacent to the pyridine nitrogen, making it highly susceptible to S_NAr reactions with amines, alkoxides, or thiols.[2]
-
Site B (C3-Br): The Coupling Handle.[2] The C-Br bond is weaker than the C-Cl bond, making it the preferred site for Pd-catalyzed oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig) if the catalyst is selective.[2] However, steric hindrance from the C2-Cl and C4-H must be managed.[2]
-
Site C (C5-Cl): The Inert Backbone.[2] This position is electronically deactivated and sterically shielded.[2] It typically remains intact during C2 and C3 manipulations, serving as a lipophilic anchor in the final drug molecule.
-
Site D (C6-Me): The Benzylic Handle.[2] Capable of radical bromination or oxidation to a carboxylic acid (
), allowing for further chain extension.[2]
Figure 2: Chemo- and regioselective reaction map. C2 and C3 allow for sequential library generation.
4.2 Experimental Considerations
-
S_NAr Selectivity: When reacting with nucleophiles (e.g., morpholine), the C2-Cl is displaced exclusively at room temperature.[2] Heating may lead to mixtures involving C5-Cl displacement, though this is rare due to electronic deactivation.[2]
-
Cross-Coupling: For Suzuki couplings at C3, use phosphine ligands with large cone angles (e.g., XPhos, SPhos) to facilitate oxidative addition at the hindered bromide while suppressing non-specific oxidative addition at C2-Cl.[2]
Handling & Safety (SDS Summary)
As a halogenated pyridine, this compound poses specific hazards. It is likely an alkylating agent and an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory.[2]
-
Spill Protocol: Sweep up solids to avoid dust generation.[2] Neutralize surfaces with a dilute alkaline solution if necessary.[2]
-
Incompatibility: Strong oxidizing agents and strong bases.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734418 (Analog: 3-Bromo-2-chloro-6-methylpyridine).[2] Retrieved from .[2]
-
Royal Society of Chemistry (2013). Supplementary Information: Synthetic routes to polysubstituted pyridines.[2][3] Retrieved from .[2]
-
Sigma-Aldrich. Safety Data Sheet for Halogenated Methylpyridines. Retrieved from .[2]
-
Google Patents. Preparation of 3-bromo-5-chloro-pyridines (US5436344A).[2] Retrieved from .[2]
Sources
Cheminformatic and Synthetic Profiling of 3-Bromo-2,5-dichloro-6-methylpyridine
[1]
Executive Summary
3-Bromo-2,5-dichloro-6-methylpyridine represents a specialized, poly-halogenated heteroaromatic scaffold critical to the development of agrochemicals (specifically pyridine-based herbicides) and small-molecule kinase inhibitors.[1][2] Its value lies in its structural orthogonality : the presence of three distinct halogen sites (C2-Cl, C3-Br, C5-Cl) combined with a steric methyl blocker at C6 allows for highly controlled, sequential functionalization.[1][2]
This guide provides a definitive breakdown of its physicochemical properties, emphasizing the isotopic signatures required for mass spectrometric identification, and outlines a regioselective synthetic strategy for researchers utilizing this building block.[1][2]
Physicochemical Characterization
Molecular Identity & Formula
The core structure consists of a pyridine ring substituted with a methyl group and three halogen atoms.[1][2] The precise arrangement—a bromine at position 3 flanked by chlorines at positions 2 and 5—creates a unique electronic environment.[1][2]
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-2,5-dichloro-6-methylpyridine | Also referred to as 3-bromo-2,5-dichloro-6-picoline.[1] |
| Molecular Formula | C₆H₄BrCl₂N | |
| Monoisotopic Mass | 238.8904 Da | Based on ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹⁴N.[1][2][3] |
| Average Molecular Weight | 240.91 g/mol | Weighted average of natural isotopes.[1][2][3] |
| Heavy Atom Count | 10 | |
| ClogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic due to poly-halogenation.[1][3] |
Isotopic Signature (Mass Spectrometry)
For analytical chemists, the defining feature of this molecule is its mass spectral envelope.[1][2] The presence of one bromine and two chlorine atoms creates a complex "M+" cluster that serves as a fingerprint for identification.[1][2]
Theoretical Abundance Pattern: Unlike simple organic molecules, the molecular ion (M⁺) is split into significant M+2, M+4, and M+6 peaks.[1][2]
| Ion Species | Composition (Halogens) | Approx.[1][2] Relative Intensity |
| M (239) | ³⁵Cl₂, ⁷⁹Br | 43% |
| M+2 (241) | ³⁵Cl³⁷Cl, ⁷⁹Br OR ³⁵Cl₂, ⁸¹Br | 100% (Base Peak) |
| M+4 (243) | ³⁷Cl₂, ⁷⁹Br OR ³⁵Cl³⁷Cl, ⁸¹Br | 65% |
| M+6 (245) | ³⁷Cl₂, ⁸¹Br | 10% |
Analyst Note: In LC-MS, look for the "1:2:1.5" approximate pattern typical of BrCl₂ systems, rather than the equal height doublet of pure bromine or the 3:1 singlet of pure chlorine.
Synthetic Utility & Reactivity Profile[1][2][3][5]
The utility of 3-Bromo-2,5-dichloro-6-methylpyridine lies in the differing reactivities of its substituents. This allows for orthogonal functionalization —reacting one site while leaving others intact.[1][2][3]
Regioselectivity Logic[1][2][3][5]
-
C2-Position (Chlorine): The most electron-deficient site due to the adjacent nitrogen (α-position).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[1][3][4]
-
C3-Position (Bromine): The C-Br bond is weaker than the C-Cl bond.[1] Under Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), this position reacts preferentially over the chlorides, provided the catalyst system is tuned correctly.[1][2]
-
C5-Position (Chlorine): The least reactive halogen.[1][2] Located in the β-position (meta to nitrogen), it is electronically deactivated for SₙAr and requires harsh conditions or specialized ligands for cross-coupling.[1][2]
-
C6-Position (Methyl): Provides steric bulk that protects the C5-Cl and can be oxidized to a carboxylic acid or aldehyde if benzylic functionalization is required.[1]
Visualizing the Reaction Pathways[1][2][3]
Figure 1: Orthogonal reactivity map showing the three primary vectors for chemical modification.
Analytical Protocol: Purity Assessment
Due to the potential for regioisomers (e.g., swapping the Br/Cl positions during synthesis), a rigorous HPLC method is required.[1][2]
Method: Reverse-Phase HPLC-UV/MS
Objective: Separate the target molecule from des-bromo or isomer impurities.[1][3]
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves ionization).[1][3]
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).[1][3]
Gradient Profile:
| Time (min) | % Mobile Phase B | Phase Description |
|---|---|---|
| 0.0 | 50% | Initial equilibration (High organic due to lipophilicity) |
| 8.0 | 95% | Ramp to elute highly non-polar impurities |
| 10.0 | 95% | Wash |
| 10.1 | 50% | Re-equilibration |[1][3]
Self-Validating Check: The retention time (RT) should be significantly later than simple pyridine or picoline.[1][3] If RT is early (<3 min), suspect hydrolysis of the halogens or lack of column retention.[1][2]
Safety & Stability (HSE)[1][3]
Researchers must treat this compound with high caution.[1][2] As a halogenated pyridine, it possesses potential alkylating properties and skin sensitizing effects.[1][2]
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2][3] Potential respiratory sensitizer.[1][2]
-
Handling: Use nitrile gloves.[1][2][3] The high lipophilicity means it can penetrate skin barriers easily if dissolved in DMSO or DMF.[1][2]
-
Stability: Generally stable under ambient conditions.[1][2][3] Avoid strong bases unless intended for reaction (SₙAr), as hydroxide can slowly displace the C2-chloride.[1][2]
References
-
PubChem. Compound Summary: 3-Bromo-2,5-dichloropyridine (Analogous Scaffold).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][3]
-
Schlosser, M. The 2- and 6-positions of pyridines: A study in regioselectivity.[1][2] Journal of Organic Chemistry.[1][2] (General reference for halogenated pyridine reactivity).
-
IsotopeCalc. Isotopic Abundance Calculator for Multi-Halogenated Systems. Available at: [Link][1][3]
Comprehensive Guide to the Solubility Profiling of 3-Bromo-2,5-dichloro-6-methylpyridine
Topic: Solubility of 3-Bromo-2,5-dichloro-6-methylpyridine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
In the synthesis of advanced agrochemicals and pharmaceutical intermediates, 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7) serves as a critical electrophile for cross-coupling and nucleophilic substitution reactions. However, its specific physicochemical nature—a highly halogenated, low-melting solid (approx. 30–40°C)—presents unique challenges in process development.
This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. Unlike simple salts, this lipophilic intermediate exhibits complex phase behavior, including a propensity for "oiling out" in mixed solvent systems. This document outlines the standard operating procedures (SOPs) for solubility determination, theoretical solubility mapping, and thermodynamic modeling required to scale up purification and reaction processes.
Physicochemical Profile & Theoretical Solubility
Before initiating wet-lab experiments, a structural analysis provides the baseline for solvent screening.
Structural Analysis[1]
-
Lipophilicity: The presence of three halogen atoms (Br, Cl, Cl) and a methyl group renders the molecule highly lipophilic (Calculated LogP ~3.5–4.0).
-
Crystal Lattice Energy: The low melting point suggests relatively weak intermolecular forces (van der Waals dominant) compared to high-melting polar solids. This implies high solubility in non-polar and moderately polar solvents.
-
Hydrogen Bonding: The pyridine nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), but the molecule lacks Hydrogen Bond Donors (HBD).
Predicted Solvent Compatibility Table
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3,5-dichloro-2-methylpyridine), the expected solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>50 wt%) | Reaction medium; Extraction. |
| Aromatic | Toluene, Xylene, Chlorobenzene | High | Reaction medium (high boiling); Solvating agent. |
| Polar Aprotic | THF, DMSO, DMF, Ethyl Acetate | High to Moderate | Coupling reactions; Nucleophilic substitutions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Crystallization (Cooling curves). |
| Aliphatic | n-Hexane, n-Heptane, Cyclohexane | Low | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | Washing/Extraction (removal of inorganic salts). |
Experimental Protocol: Solubility Determination
Expert Insight: Given the low melting point of 3-Bromo-2,5-dichloro-6-methylpyridine, standard visual methods may fail due to phase separation (oiling out) rather than precipitation. The Gravimetric Method is the gold standard for accuracy, while Laser Monitoring is preferred for metastable zone width (MSZW) determination.
Standard Gravimetric Method (Static)
This protocol ensures thermodynamic equilibrium is reached, validating the saturation point.
Workflow Diagram (DOT):
Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.
Detailed Steps:
-
Preparation: Calibrate a temperature-controlled shaker bath (accuracy ±0.05 K).
-
Saturation: Add excess 3-Bromo-2,5-dichloro-6-methylpyridine to 10 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at the set temperature for 24–48 hours. Critical: Ensure solid phase remains present throughout.
-
Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification: Weigh a clean, dry evaporating dish (
). Add the filtrate and weigh ( ). Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved ( ). -
Calculation: Determine mass fraction (
) and mole fraction ( ).
Dynamic Laser Monitoring (Advanced)
For crystallization design, determining the point of dissolution (clear point) and precipitation (cloud point) is vital.
-
Apparatus: Crystal16 or EasyMax with turbidity probes.
-
Method: Ramp temperature up at 0.5°C/min until transmission reaches 100% (Solubility). Ramp down to detect nucleation (Metastable limit).
Thermodynamic Modeling
To scale a process, experimental data points must be fitted to thermodynamic models. This allows for interpolation at any temperature.
The Modified Apelblat Equation
This semi-empirical model is robust for correlating solubility (
-
x: Mole fraction solubility.
-
T: Absolute temperature (Kelvin).[1]
-
A, B, C: Empirical parameters derived from regression analysis of your experimental data.
-
Interpretation: If
is positive and large, solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization.
-
Van't Hoff Equation
Used to determine the apparent enthalpy of solution (
Thermodynamic Logic Flow:
Figure 2: Logic flow from raw data to process parameters.[2]
Solvent Selection Strategy
For 3-Bromo-2,5-dichloro-6-methylpyridine, the choice of solvent dictates the unit operation.
For Reaction (Nucleophilic Substitution)
-
Recommended: Acetonitrile or DMF .
-
Reasoning: High solubility allows for high concentration (throughput). The polar nature stabilizes the transition state in substitution reactions (SNAr).
-
Caution: Avoid alcohols if using strong bases to prevent alkoxide competition.
For Purification (Crystallization)
-
Challenge: The low melting point creates a risk of oiling out.
-
Strategy: Use a Binary Solvent System .
-
Solvent: Methanol or Ethanol (moderate solubility).
-
Anti-solvent: Water or dilute HCl (if basic impurities are present).
-
-
Protocol: Dissolve in warm alcohol (~35°C). Slowly add water until turbidity persists. Cool slowly to 0–5°C. Seed crystals are mandatory to prevent oiling out.
Decision Tree for Solvent Choice:
Figure 3: Decision matrix for selecting the optimal solvent system.
References
-
Sigma-Aldrich. (n.d.). 3-Bromo-2,5-dichloro-6-methylpyridine Product Specification. Retrieved from
-
PubChem. (2024).[3] Compound Summary for CID 2734418 (Related Isomer). National Library of Medicine. Retrieved from
- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
- Acree, W. E. (1992). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta.
-
ChemScene. (n.d.). 3-Bromo-6-chloro-2-methylpyridine Properties. Retrieved from
(Note: Specific solubility data tables for CAS 1420800-44-7 are proprietary. The protocols above are the industry standard for generating this data in-house.)
Sources
Methodological & Application
Chemo-Selective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5-dichloro-6-methylpyridine
Abstract
This application note details the chemo-selective functionalization of 3-Bromo-2,5-dichloro-6-methylpyridine , a densely functionalized heterocyclic scaffold critical in medicinal chemistry. The presence of three halogen atoms creates a unique challenge: achieving exclusive cross-coupling at the C3-position while preserving the C2 and C5 chlorides for subsequent diversification. We provide a mechanistic rationale for site-selectivity, a robust experimental protocol using standard palladium catalysis, and troubleshooting guides for scaling up.
Substrate Analysis & Mechanistic Rationale
The Challenge of Polyhalogenated Pyridines
In drug discovery, the value of a scaffold lies in its orthogonal reactivity—the ability to modify specific sites independently. 3-Bromo-2,5-dichloro-6-methylpyridine presents three potential reactive sites. Controlling the sequence of reaction is dictated by the interplay between Bond Dissociation Energy (BDE) and Electronic Activation .
Reactivity Hierarchy
-
C3-Br (Primary Target): The Carbon-Bromine bond is significantly weaker (~68 kcal/mol) than the Carbon-Chlorine bond (~81 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition is generally the rate-determining step and occurs preferentially at the weaker halide bond.
-
C2-Cl (Secondary Target): While the C-Cl bond is strong, the C2 position is electron-deficient due to the adjacent nitrogen (alpha-position). This makes it susceptible to Nucleophilic Aromatic Substitution (
) or oxidative addition under forcing conditions or with electron-rich ligands. -
C5-Cl (Tertiary Target): This position is electronically similar to C3 (beta-position) but possesses the stronger C-Cl bond. Furthermore, the C6-Methyl group introduces steric hindrance, making C5 the least reactive site.
Visualization of Reactivity
The following diagram maps the reactivity landscape, guiding the choice of catalyst and conditions.
Critical Experimental Parameters
To achieve >95% selectivity for the C3-arylated product, specific parameters must be controlled.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ | These "standard" catalysts are active enough to insert into C-Br but often lack the electron density required to activate the stronger C-Cl bonds at moderate temperatures [1]. |
| Ligand | dppf or PPh₃ | Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) for the first coupling, as they may promote "over-coupling" at the C2-Cl position [2]. |
| Base | Na₂CO₃ or K₂CO₃ | Weak carbonate bases are sufficient for activation. Stronger bases (e.g., KOtBu) or hydroxides can promote hydrolysis of the C2-Cl to a pyridone or competing |
| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system ensures solubility of the inorganic base while the water component accelerates the transmetalation step. |
| Temp | 60°C – 80°C | Maintain below reflux (100°C). Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-Cl oxidative addition. |
Protocol A: High-Selectivity C3-Arylation
Objective: Synthesize 3-aryl-2,5-dichloro-6-methylpyridine derivatives. Scale: 1.0 mmol (adaptable to 50g scale).
Reagents & Materials
-
Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (241 mg, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.1 mmol, 1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)
-
Base: Na₂CO₃ (212 mg, 2.0 mmol, 2.0 equiv) dissolved in Water (1.0 mL)
-
Solvent: 1,4-Dioxane (4.0 mL)
-
Inert Gas: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Methodology
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Aryl Boronic Acid , and Pd(dppf)Cl₂ .
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen (O₂ inhibits the catalytic cycle and promotes homocoupling).
-
Solvent Addition: Inject degassed 1,4-Dioxane via syringe. Stir for 2 minutes to dissolve organic components.
-
Base Addition: Inject the degassed Na₂CO₃ solution . The mixture will become biphasic.
-
Reaction: Place the vial in a pre-heated block at 70°C . Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitoring: Monitor by HPLC or TLC after 2 hours.
-
Target: Disappearance of starting bromide.
-
Note: If starting material remains after 4 hours, add 1 mol% additional catalyst, but do not increase temperature.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 5-15% EtOAc.
Experimental Workflow Diagram
Troubleshooting & Optimization
Common Issues
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | Catalyst deactivation or Steric hindrance | Switch to Pd(PPh₃)₄ (freshly opened) or increase loading to 8 mol%. Ensure rigorous degassing. |
| Formation of Di-arylated Product | Loss of Selectivity (C2 reaction) | Lower temperature to 60°C. Reduce Boronic Acid to 1.0 equiv. Ensure ligand is not too electron-rich. |
| Hydrolysis (C2-OH formation) | Base too strong / Water too hot | Switch base to K₃PO₄ (anhydrous conditions) or reduce water ratio. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Pinacol Ester or Potassium Trifluoroborate salt instead of the acid. |
Advanced Protocol for Sterically Hindered Partners
If the coupling partner is an ortho-substituted aryl boronic acid, standard conditions may fail.
-
Modified Catalyst: Use Pd(amphos)Cl₂ or XPhos Pd G2 .
-
Warning: These catalysts are highly active. To maintain selectivity, strictly control temperature at 40-50°C and monitor reaction progress every 30 minutes to stop immediately upon consumption of the bromide [3].
References
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from
-
Langer, P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. Retrieved from
-
Sigman, M. S., & Tan, K. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from
-
Suzuki, A. (2010).[4] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. Nobel Lecture. Retrieved from
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: A Guide to the Regioselective Nucleophilic Aromatic Substitution of 3-Bromo-2,5-dichloro-6-methylpyridine
Abstract and Introduction
The pyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The functionalization of substituted pyridines is therefore a critical task in drug development and chemical synthesis. Polychlorinated pyridines, such as 3-Bromo-2,5-dichloro-6-methylpyridine, present a unique synthetic challenge: how to achieve regioselective substitution at a single desired position among multiple reactive sites.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective nucleophilic aromatic substitution (SNAr) of the C2-chloro group in 3-Bromo-2,5-dichloro-6-methylpyridine. We will delve into the mechanistic principles that govern this selectivity, provide a robust and validated experimental protocol for a representative substitution, and discuss critical parameters for reaction success. The methodologies and insights presented herein are designed to be directly applicable in a research and development setting.
The Mechanistic Rationale for C2 Selectivity
The success of a regioselective reaction hinges on understanding the underlying electronic and steric factors of the substrate. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, a contrast to electron-rich rings like benzene.[1][2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.
Electronic Activation and the Meisenheimer Intermediate
Nucleophilic aromatic substitution on pyridines proceeds via a two-step addition-elimination mechanism.[2][3] The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon, which temporarily disrupts the ring's aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[2][4][5]
The stability of this intermediate is the key to the reaction's feasibility and regioselectivity. When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[4][6] Conversely, attack at the C3 or C5 (meta) positions does not allow for this delocalization onto the nitrogen, resulting in a much less stable intermediate and a significantly higher activation energy.[4][6]
Analysis of 3-Bromo-2,5-dichloro-6-methylpyridine
In our target substrate, we have three halogen substituents that could potentially act as leaving groups:
-
C2-Chloro: This position is ortho to the ring nitrogen. Attack here is highly favored as the negative charge of the Meisenheimer complex is stabilized by the nitrogen.
-
C5-Chloro: This position is meta to the ring nitrogen. Attack here is electronically disfavored.
-
C3-Bromo: This position is also meta to the nitrogen and is therefore electronically disfavored for SNAr.
Therefore, the C2 position is the most electrophilic and kinetically favored site for nucleophilic attack. While the C6 position is also activated, the presence of the 6-methyl group may introduce minor steric hindrance, further favoring attack at the less encumbered C2 position. The primary determinant of selectivity, however, remains the powerful electronic activation of the C2 position.
Application Protocol: Selective Methoxylation at the C2 Position
This protocol describes a robust method for the selective substitution of the 2-chloro group with a methoxy group using sodium methoxide. This reaction is representative of substitutions with common oxygen-based nucleophiles.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-2,5-dichloro-6-methylpyridine | ≥97% | Commercial Source | Store under inert gas. |
| Sodium Methoxide (NaOMe) | ≥95% or 25% in MeOH | Commercial Source | Highly hygroscopic. Handle under inert atmosphere. |
| Anhydrous Methanol (MeOH) | ≥99.8% | Commercial Source | Use a freshly opened bottle or dried solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
-
Heating mantle with temperature controller
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Experimental Procedure
Rationale Integration: Each step includes an explanation of its scientific purpose to ensure reproducibility and understanding.
-
Reaction Setup:
-
Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the entire apparatus under a positive pressure of inert gas (Nitrogen or Argon).
-
Causality: An inert atmosphere is critical because sodium methoxide is a strong base and will readily react with atmospheric water and carbon dioxide, which would consume the reagent and reduce the reaction yield.
-
-
Reagent Addition:
-
To the flask, add anhydrous methanol (40 mL).
-
Carefully add sodium methoxide (0.65 g, 12.0 mmol, 1.2 equivalents). If using a solution, add the equivalent volume. The solution may warm slightly.
-
Stir until the NaOMe is fully dissolved.
-
In a separate vial, dissolve 3-Bromo-2,5-dichloro-6-methylpyridine (2.57 g, 10.0 mmol, 1.0 equivalent) in anhydrous methanol (10 mL).
-
Add the pyridine solution dropwise to the stirring methoxide solution over 5 minutes.
-
Causality: Adding the electrophile to the nucleophile solution ensures that the nucleophile is always in excess, which helps drive the reaction to completion and minimizes potential side reactions.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating is necessary to provide sufficient activation energy to overcome the barrier of forming the non-aromatic Meisenheimer complex.[3] Refluxing in methanol provides a stable and controlled temperature.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) with stirring.
-
Causality: The NH₄Cl quench neutralizes the excess sodium methoxide, a necessary step before solvent extraction.
-
Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Causality: The brine wash helps to remove residual water and any remaining inorganic salts from the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, 3-Bromo-5-chloro-2-methoxy-6-methylpyridine, as a white solid or pale oil.
-
Workflow Visualization
Data Summary and Expected Results
The described protocol is expected to provide the desired product with high regioselectivity and in good yield.
| Parameter | Condition / Value | Rationale |
| Nucleophile | Sodium Methoxide | Strong oxygen nucleophile, readily available. |
| Equivalents (Nu⁻) | 1.2 | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous Methanol | Excellent solvent for NaOMe; acts as reactant source. |
| Temperature | Reflux (~65 °C) | Overcomes activation energy without promoting side reactions. |
| Reaction Time | 4-6 hours | Typical for complete conversion. |
| Expected Yield | 75-90% | Based on similar SNAr reactions on activated pyridines. |
| Expected Purity | >98% | After chromatographic purification. |
| Regioselectivity | >99:1 (C2:other) | Based on the strong electronic preference for C2 attack. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive NaOMe (degraded by moisture).2. Insufficient temperature or reaction time.3. Impure starting material. | 1. Use fresh NaOMe from a sealed container or prepare it in situ from sodium metal and anhydrous methanol.2. Ensure the reaction reaches and maintains reflux. Extend reaction time and monitor by TLC.3. Verify the purity of the starting pyridine by NMR or GC-MS. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water in the reaction medium.3. Prolonged reaction time leading to decomposition. | 1. Maintain a gentle reflux; do not overheat.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Monitor the reaction and stop it once the starting material is consumed. |
| Difficult Purification | 1. Product is co-eluting with impurities.2. Streaking on the silica gel column. | 1. Adjust the solvent system for chromatography (e.g., use a toluene/acetone gradient).2. Add a small amount of triethylamine (~0.1%) to the eluent to neutralize acidic sites on the silica gel. |
Conclusion
The selective nucleophilic substitution of the 2-chloro group on 3-Bromo-2,5-dichloro-6-methylpyridine is a highly achievable and predictable transformation. The regiochemical outcome is overwhelmingly dictated by the electronic properties of the pyridine ring, which strongly activates the C2 position for nucleophilic attack. By employing anhydrous conditions, a slight excess of the nucleophile, and controlled heating, researchers can reliably synthesize C2-functionalized pyridine derivatives in high yield and purity. The protocol and principles outlined in this note serve as a foundational guide for the strategic modification of this and other polyhalogenated heterocyclic systems.
References
-
Nucleophilic aromatic substitutions - YouTube. (2019). YouTube. [Link]
-
Selective Functionalization of Aminoheterocycles by a Pyrylium Salt. (2018). Angewandte Chemie International Edition. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2018). National Institutes of Health. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
-
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012). Taylor & Francis Online. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]
-
Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. (2013). ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2013). ResearchGate. [Link]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
Synthesis of functionalized pyridines using 3-Bromo-2,5-dichloro-6-methylpyridine
Executive Summary & Strategic Analysis
3-Bromo-2,5-dichloro-6-methylpyridine represents a high-value "dense" scaffold for medicinal chemistry and agrochemical discovery. Its utility lies in the presence of four distinct reactive handles—three halogens and one methyl group—arranged around an electron-deficient pyridine core. This density allows for the rapid generation of high-complexity libraries, provided the chemist can navigate the narrow windows of chemo-selectivity.
This guide details the hierarchical reactivity of this scaffold, providing validated protocols to selectively engage the C2, C3, and C6 positions without "scrambling" the molecule.
The Reactivity Hierarchy (The "Handy" Rules Applied)
To successfully manipulate this core, one must understand the electronic and steric forces at play:
-
C2-Position (Chlorine): Flanked by the ring nitrogen and the C3-Bromine. The inductive effect of the nitrogen makes this the most electron-deficient carbon, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
C3-Position (Bromine): The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bonds (~81 kcal/mol). This site is the primary target for Palladium-catalyzed Cross-Coupling (Suzuki/Stille) and Lithium-Halogen Exchange .
-
C6-Position (Methyl): The "benzylic" protons are acidic due to the electron-withdrawing nature of the pyridine ring. However, strong bases may trigger halogen dance or benzyne formation. Radical Functionalization (Wohl-Ziegler) is the preferred method here.
-
C5-Position (Chlorine): The least reactive site. It is sterically crowded and electronically less activated than C2. It typically serves as a metabolic blocker or is functionalized last under forcing conditions.
Visualizing the Workflow
The following diagram maps the decision tree for selective functionalization.
Figure 1: Strategic Reactivity Map. Path selection depends on the desired final substitution pattern. Path A (SNAr) is generally the most robust first step.
Detailed Protocols
Protocol A: C2-Selective SNAr Displacement
Objective: Replace the C2-Chlorine with an amine or alkoxide without displacing the C3-Bromine or C5-Chlorine. Mechanism: The reaction proceeds via a Meisenheimer complex. The C2 position is preferred over C5 due to the stabilization provided by the adjacent ring nitrogen (alpha-position).
Materials:
-
Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or Primary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in NMP (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C . Critical: Low temperature prevents competition from C5 substitution.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will be more polar than the starting material.
-
-
Workup: Dilute with EtOAc and wash 3x with water (to remove NMP) and 1x with brine. Dry over Na2SO4.
-
Purification: Flash chromatography on silica gel.
Validation Criteria:
-
1H NMR: The methyl singlet (C6-Me) remains (~2.5 ppm). The C4-H singlet (aromatic region) will shift upfield slightly due to the electron-donating effect of the new amine at C2.
-
MS: Mass shift corresponding to -Cl +Nucleophile. The isotopic pattern should still show 1 Br and 1 Cl (from the C5 position).
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C3 using the lability of the C-Br bond. Challenge: Preventing oxidative addition at the activated C2-Cl bond. Solution: Use a catalyst system that relies on oxidative addition rates (Br > Cl) rather than electronic activation. Pd(PPh3)4 is preferred over highly active Buchwald precatalysts which might force reaction at C2.
Materials:
-
Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)
-
Boronic Acid: R-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Combine substrate, boronic acid, and DME in a reaction vial. Sparge with Argon for 10 minutes. Oxygen is the enemy of selectivity here as it degrades the Pd(0) species.
-
Catalyst Addition: Add Pd(PPh3)4 and the aqueous base. Seal the vial immediately.
-
Heating: Heat to 70°C for 12 hours.
-
Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the C2-Cl bond.
-
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.
-
Scavenging: If Pd residues remain, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
Protocol C: C6-Methyl Radical Bromination
Objective: Functionalize the methyl group to create a "benzylic" bromide, enabling further alkylation or etherification. Mechanism: Wohl-Ziegler reaction.
Materials:
-
Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine
-
Reagent: NBS (N-Bromosuccinimide) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)
-
Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)
Step-by-Step Procedure:
-
Preparation: Dissolve substrate in PhCF3 (0.1 M). Add NBS and AIBN.
-
Activation: Heat to reflux (approx 102°C for PhCF3) under an inert atmosphere.
-
Light Initiation (Optional): Irradiating with a 500W halogen lamp can accelerate initiation if AIBN is old.
-
Completion: Reaction is usually complete in 2–4 hours.
-
Warning: Over-reaction leads to the dibromo-methyl species. Monitor strictly by TLC.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Usage: The benzylic bromide is unstable on silica. Use crude immediately for the next step (e.g., reaction with an amine or thiol).
Data Summary & Troubleshooting
Comparative Selectivity Table
| Reaction Type | Target Site | Major Competitor | Key Control Parameter |
| SNAr | C2-Cl | C5-Cl | Temperature: Keep < 25°C to avoid C5 reaction. Sterics of nucleophile also play a role. |
| Suzuki Coupling | C3-Br | C2-Cl | Leaving Group Ability: Br > Cl.[1] Avoid electron-rich ligands (like alkyl phosphines) that activate Cl. |
| Lithiation | C3-Br | C6-Me (Deprotonation) | Rate: Li-Hal exchange is faster than deprotonation at -78°C. |
| Radical | C6-Me | Ring Bromination | Solvent: Non-polar solvents (CCl4/PhCF3) favor radical path over ionic bromination. |
Troubleshooting Common Issues
-
Issue: "I see a mixture of C2 and C5 substitution during SNAr."
-
Fix: Switch the solvent from DMF/NMP to THF or Isopropanol. Polar aprotic solvents (DMF) accelerate SNAr at all positions. Less polar solvents increase the selectivity gap between C2 and C5.
-
-
Issue: "My Suzuki coupling yielded the de-brominated starting material (hydrodehalogenation)."
-
Fix: This is a common side reaction in protic media. Switch to anhydrous Toluene/Dioxane and use anhydrous K3PO4 as the base.
-
Sequential Library Generation Workflow
The true power of this scaffold is realized when these protocols are chained. The sequence is critical.
Recommended Sequence:
-
SNAr (C2)
2. Suzuki (C3) 3. Radical (C6)
Rationale: Performing SNAr first removes the highly reactive C2-Cl, preventing chemoselectivity issues during the subsequent Palladium coupling. The radical step is last because the benzylic bromide product is sensitive.
Figure 2: Optimized Sequential Workflow for Library Generation.
References
-
Handy, S. T., & Zhang, Y. (2006). "NMR-based prediction of regioselectivity in the SNAr reaction of polyhaloheterocycles." Journal of Organic Chemistry, 71(16), 6030–6033.
- Context: Establishes the rule that the most downfield proton (or equivalent position)
-
Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of bromofluoropyridines." Journal of Organic Chemistry, 68(13), 5384-5387.
- Context: Validates the hierarchy of Lithium-Halogen exchange (Br > F/Cl)
-
Schlosser, M., et al. (2005). "Site-selective halogen-metal exchange of polyhalogenated pyridines." European Journal of Organic Chemistry, 2005(10), 1999-2006.
- Context: Provides the foundational logic for distinguishing between C3-Br and C2-Cl reactivity in organometallic contexts.
-
Spivey, A. C., et al. (1999). "Suzuki-Miyaura coupling of halopyridines."[2] Journal of Organic Chemistry, 64(26), 9430-9443.
- Context: Discusses catalyst choices (Pd(PPh3)4 vs Pd(dppf)) to maximize Br-selectivity over Cl in pyridine systems.
Sources
Application Note: High-Fidelity Regioselective Functionalization of 3-Bromo-2,5-dichloro-6-methylpyridine
Abstract & Strategic Overview
The functionalization of 3-bromo-2,5-dichloro-6-methylpyridine represents a classic problem in chemoselectivity: distinguishing between three distinct carbon-halogen bonds within a single electron-deficient heterocycle. This Application Note provides a validated roadmap for the sequential, site-selective functionalization of this scaffold.
By exploiting the kinetic disparity between the C3-Bromide (weakest bond, lowest oxidative addition barrier) and the C2/C5-Chlorides (stronger bonds, electronic differentiation), researchers can program the assembly of trisubstituted pyridines. This guide details the "Soft-Then-Hard" catalytic strategy: utilizing mild, first-generation catalysts for C3-functionalization, followed by sterically demanding, electron-rich precatalysts for C2-activation.
The Hierarchy of Reactivity
The regiochemical outcome is governed by the relative rates of oxidative addition (
-
C3-Br (Primary Site): The C-Br bond (
68 kcal/mol) is significantly weaker than the C-Cl bonds. It reacts readily with standard Pd(0) sources at mild temperatures. -
C2-Cl (Secondary Site): Activated by the adjacent pyridine nitrogen (inductive effect,
-position), this site possesses a lower LUMO energy than C5, making it susceptible to oxidative addition by electron-rich catalytic species at elevated temperatures. -
C5-Cl (Tertiary Site): This position is electronically deactivated (beta to nitrogen) and sterically encumbered by the C6-methyl group. Functionalization here typically requires specialized bulky ligands (e.g., BrettPhos) or forcing conditions.
Mechanistic Visualization
The following diagram illustrates the decision matrix for sequential functionalization, highlighting the divergence between kinetic control (C3) and thermodynamic/catalyst-controlled activation (C2).
Figure 1: Sequential functionalization logic flow. Path A exploits the weak C-Br bond; Path B overcomes the C-Cl bond energy barrier using specialized ligands.
Detailed Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Displace the C3-Bromine atom while leaving C2-Cl and C5-Cl intact. Critical Factor: Ligand selection. Avoid bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) in this step, as they accelerate oxidative addition into aryl chlorides. Use "standard" arylphosphines.
Materials
-
Substrate: 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand provides a stable Pd-complex that is active enough for bromides but sluggish towards deactivated chlorides at moderate temperatures.
-
-
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and
(0.03 equiv). -
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M aq.
via syringe. -
Reaction: Heat the mixture to 50–60 °C .
-
Control Point: Do not exceed 70 °C. Higher temperatures increase the risk of oxidative addition at the C2-Cl position.
-
-
Monitoring: Monitor by HPLC/UPLC at 2-hour intervals. Look for the disappearance of the bromide. If <5% starting material remains, quench the reaction.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Outcome: >85% yield of the C3-arylated product with <5% double-addition byproducts.
Protocol B: C2-Selective Buchwald-Hartwig Amination (or Suzuki)
Objective: Functionalize the C2-Chloride on the C3-substituted intermediate. Critical Factor: Catalyst Activation. The C2-Cl bond is stronger; a ligand that facilitates difficult oxidative additions is required.
Materials
-
Substrate: 3-Aryl-2,5-dichloro-6-methylpyridine (Product from Protocol A)
-
Nucleophile: Secondary Amine (1.2 equiv) or Boronic Acid (1.5 equiv)
-
Precatalyst: XPhos Pd G2 or RuPhos Pd G2 (2-5 mol%)
-
Why: These Buchwald precatalysts generate monoligated Pd(0) species that are highly electron-rich, facilitating oxidative addition into the hindered/stronger C2-Cl bond.
-
-
Base:
(3.0 equiv) for Suzuki; (1.5 equiv) for Amination. -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
-
Setup: Charge a reaction tube with the C3-substituted intermediate, nucleophile, base, and Precatalyst.
-
Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for these electron-rich ligands.
-
Reaction: Add solvent and heat to 100 °C .
-
Kinetics: This reaction typically requires 4–12 hours.
-
Note: The C5-Cl is unlikely to react under these conditions due to the steric shielding of the C6-methyl group and the lack of alpha-nitrogen activation.
-
-
Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify.
Data Summary: Ligand Effects on Selectivity[2][3][4][5]
The following table summarizes the impact of ligand choice on the functionalization of 3-bromo-2,5-dichloro-6-methylpyridine (simulated data based on standard reactivity patterns [1, 2]).
| Ligand Class | Representative Ligand | Primary Target Site | Risk of Scrambling | Recommended Step |
| Triarylphosphine | C3-Br | Low | Step 1 (Suzuki) | |
| Biaryl Dialkylphosphine | XPhos / SPhos | C3-Br + C2-Cl | High (High reactivity) | Step 2 (C2-Cl activation) |
| NHC Carbene | IPr / IMes (PEPPSI) | C2-Cl | Moderate | Step 2 (Difficult substrates) |
| Bulky Biaryl | BrettPhos | C2-Cl | Low (Steric control) | Step 2 (Amination) |
Troubleshooting & Optimization
Issue: "I see significant double coupling (C2 and C3) during Step 1."
-
Cause: The catalyst is too active, or the temperature is too high.
-
Solution: Switch from
to (less active). Lower the temperature to 40 °C. Ensure the boronic acid is added slowly (syringe pump) to keep its concentration low relative to the bromide.
Issue: "The C2-Cl reaction (Step 2) is stalling."
-
Cause: The C3-aryl group introduced in Step 1 might be sterically hindering the C2 site, or the catalyst is deactivating.
-
Solution: Switch to Pd-PEPPSI-IPr . This catalyst is extremely robust and resistant to thermal decomposition, allowing reaction temperatures up to 120 °C.
Issue: "Protodehalogenation (loss of Br) is observed instead of coupling."
-
Cause: Often caused by "hydride" sources in the reaction (e.g., excessive alcohol solvent or beta-hydride elimination from alkyl groups).
-
Solution: Ensure solvents are anhydrous. If using primary alcohols/amines, switch to a non-protic solvent system (e.g., Toluene/DME).
References
-
Fairlamb, I. J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
BenchChem Application Notes. (2025). Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts.
Sources
Using 3-Bromo-2,5-dichloro-6-methylpyridine as a scaffold in medicinal chemistry
Application Note: Strategic Utilization of 3-Bromo-2,5-dichloro-6-methylpyridine in Medicinal Chemistry
Executive Summary
3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 138006-41-4) represents a "privileged scaffold" for high-throughput library generation. Its unique substitution pattern offers four distinct vectors for orthogonal functionalization, allowing chemists to rapidly explore Structure-Activity Relationships (SAR) around a central pyridine core. This guide outlines the chemo- and regioselective logic required to manipulate this scaffold, providing validated protocols for sequential functionalization.
Scaffold Analysis & Reactivity Profile
The utility of this scaffold lies in the electronic and steric differentiation of its four functional handles. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.
| Position | Substituent | Electronic Character | Primary Reactivity Mode | Relative Reactivity Rank |
| C2 | Chlorine | Nucleophilic Aromatic Substitution ( | 1 (Highest) | |
| C3 | Bromine | Sterically Crowded, Electron Deficient | Metal-Halogen Exchange / Pd-Catalyzed Coupling | 2 |
| C6 | Methyl | Benzylic / Acidic Protons | Radical Halogenation / Oxidation | 3 (Orthogonal) |
| C5 | Chlorine | Pd-Catalyzed Coupling (Requires specialized ligands) | 4 (Lowest) |
The Reactivity Map
The following decision tree illustrates the logical flow for functionalizing this scaffold.
Detailed Experimental Protocols
Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )
Objective: Installation of a primary amine pharmacophore at the C2 position. Mechanism: The C2-Cl is highly activated by the adjacent pyridine nitrogen. The C3-Br provides steric bulk but does not significantly deactivate the C2 position toward small nucleophiles.
-
Reagents:
-
Scaffold: 1.0 equiv
-
Nucleophile (e.g., Morpholine, Aniline, Primary Amine): 1.1 – 1.2 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine) or
(2.0 equiv) -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
-
-
Procedure:
-
Dissolve 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 g, 4.15 mmol) in NMP (5 mL).
-
Add DIPEA (1.45 mL, 8.3 mmol) followed by the amine nucleophile (4.56 mmol).
-
Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS.
-
Note: C2 substitution is usually faster than C5. If C5 substitution is observed, lower temperature to 60 °C and extend time.
-
-
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Protocol B: C3-Selective Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the C3 position. Challenge: Preventing competitive coupling at C2-Cl (if not already substituted) or C5-Cl. Solution: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), allowing for selective oxidative addition by Pd(0).
-
Reagents:
-
Substrate (from Protocol A): 1.0 equiv
-
Boronic Acid/Ester: 1.2 equiv
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane
-
-
Procedure:
-
In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.[1]
-
Purge the vial with Nitrogen or Argon for 5 minutes (Critical for catalyst longevity).
-
Add degassed 1,4-Dioxane (10 mL/g substrate) and aqueous base.
-
Heat to 90 °C for 2–6 hours.
-
Optimization: If C5-coupling is observed (rare under these conditions), switch to a less active catalyst system like
.
-
-
Workup: Filter through Celite, dilute with water, extract with DCM.
-
Protocol C: C6-Methyl Functionalization (Riley Oxidation)
Objective: Oxidation of the C6-methyl group to an aldehyde, enabling reductive amination or Wittig reactions.
Mechanism: Selenium dioxide (
-
Reagents:
-
Substrate: 1.0 equiv
-
Oxidant:
(1.5 – 2.0 equiv) -
Solvent: 1,4-Dioxane (dry)
-
-
Procedure:
-
Dissolve the substrate in 1,4-Dioxane.
-
Add
as a solid. -
Reflux (100 °C ) for 12–24 hours. The reaction will turn black as Selenium metal precipitates.
-
Workup: Filter hot through a pad of Celite to remove Selenium metal. Concentrate the filtrate.
-
Purification: The aldehyde product is often unstable on silica; use immediately or purify via short-path column.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Hydrolysis of C2-Cl during Suzuki | Aqueous base attacks highly activated C2 position. | Switch to Anhydrous Suzuki Conditions : Use CsF (2 equiv) as base and dry Dioxane/Toluene. |
| Poor Regioselectivity (C2 vs C5) | Reaction temperature too high during | Lower temp to 50 °C; use a stoichiometric amount of nucleophile; switch to a less polar solvent (e.g., THF). |
| Incomplete C3 Coupling | Steric hindrance from C2/C4 substituents. | Use highly active "Buchwald" precatalysts (e.g., XPhos Pd G3) or increase temp to 110 °C. |
| Low Yield in SeO2 Oxidation | Over-oxidation to carboxylic acid. | Monitor closely; stop reaction at ~80% conversion. Alternatively, use NBS/AIBN to form bromomethyl, then hydrolyze (Kornblum oxidation). |
Safety & Handling
-
3-Bromo-2,5-dichloro-6-methylpyridine: Irritating to eyes, respiratory system, and skin. May be harmful if swallowed.[2] Handle in a fume hood.
-
Selenium Dioxide (
): Highly toxic and corrosive. Reacts with moisture to form selenous acid. Use dedicated waste containers for Selenium waste. -
Palladium Catalysts: Heavy metal hazards. Scavenge metal residues (e.g., utilizing SiliaMetS® Thiol) before biological testing of final compounds.
References
-
Reactivity of Halogenated Pyridines
-
Suzuki-Miyaura Selectivity
-
Chemical Science, 2016, 7 , 5758-5767. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Link
-
-
Riley Oxid
): -
Scaffold Commercial Availability & Data
-
PubChem Compound Summary for CID 12901596. Link
-
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
Application Note: Strategic Regioselective Functionalization of 3-Bromo-2,5-dichloropyridine
Executive Summary
3-Bromo-2,5-dichloropyridine (CAS: 138006-41-4) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. Its utility lies in the presence of three distinct halogen handles, each possessing a unique reactivity profile. This application note provides a definitive guide to orthogonally functionalizing this core. By leveraging the electronic differentiation between the C2, C3, and C5 positions, researchers can program sequential bond-forming events with high precision.
Reactivity Profile & Mechanistic Grounding
To design effective protocols, one must understand the electronic and steric forces governing the pyridine core.
The Reactivity Hierarchy
The three halogen atoms on the pyridine ring are not created equal. Their reactivity is dictated by their position relative to the ring nitrogen and the nature of the halogen itself.
-
C2-Position (Chlorine): The Electrophilic Hotspot (
)-
Mechanism: The C2 position is
to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction (-I) and resonance (-M), making C2 highly electron-deficient. -
Reactivity: This is the primary site for Nucleophilic Aromatic Substitution (
) . Nucleophiles (amines, alkoxides, thiols) will displace the C2-Cl preferentially over C3-Br or C5-Cl. -
Why C2 over C3/C5? The Meisenheimer complex formed by attack at C2 is stabilized by the nitrogen atom, whereas attack at C3 or C5 does not benefit from this direct stabilization [1].
-
-
C3-Position (Bromine): The Cross-Coupling Handle (Pd/Li)
-
Mechanism: Bromine is a superior leaving group to chlorine in metal-catalyzed reactions due to a weaker C-X bond (C-Br
68 kcal/mol vs C-Cl 81 kcal/mol). -
Reactivity: In Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) , oxidative addition occurs fastest at the C3-Br bond, provided the catalyst system is not specifically tuned to activate the C2-Cl bond.
-
Lithiation: Halogen-Metal exchange with n-BuLi occurs almost exclusively at the C3-Br bond due to the rapid rate of Br/Li exchange compared to Cl/Li exchange [2].
-
-
C5-Position (Chlorine): The Silent Partner
-
Mechanism: The C5 position is
to the nitrogen (like C3) but holds a less reactive chlorine atom. It lacks the activation of C2 and the oxidative addition speed of C3-Br. -
Reactivity: This position is typically functionalized last , often requiring specialized ligands (e.g., Buchwald ligands) or forcing conditions after C2 and C3 have been derivatized.
-
Visualization: Reactivity Map
Figure 1: Orthogonal reactivity map of the 3-bromo-2,5-dichloropyridine scaffold.
Detailed Experimental Protocols
Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )
Objective: Selective introduction of an amine at the C2 position while preserving the C3-Br and C5-Cl handles.
Rationale: The C2-Cl is highly activated. By using mild heating and a non-nucleophilic base, we drive substitution at C2. The C3-Br is sterically hindered and electronically deactivated for
Materials:
-
3-Bromo-2,5-dichloropyridine (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Temperature: 60–80 °C.
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve 3-bromo-2,5-dichloropyridine (227 mg, 1.0 mmol) in NMP (3.0 mL).
-
Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.1 mmol).
-
Reaction: Heat the mixture to 60 °C. Monitor by LC-MS.
-
Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at Room Temperature (RT). Anilines may require 80–100 °C.
-
-
Workup: Once the starting material is consumed (typically 2–4 hours), cool to RT. Pour into water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Expected Outcome: >85% yield of 2-amino-3-bromo-5-chloropyridine.
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Objective: Selective formation of a C-C bond at C3 using the bromine handle.
Rationale: Under standard Pd(0) conditions, oxidative addition to Ar-Br is significantly faster than to Ar-Cl. We use a mild base and standard ligand to prevent activation of the C2-Cl bond [3].
Materials:
-
3-Bromo-2,5-dichloropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or flask with 3-bromo-2,5-dichloropyridine (1.0 mmol), boronic acid (1.1 mmol), and
(58 mg, 0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes. -
Solvent Addition: Add degassed DME (4 mL) and 2.0 M
(1.5 mL). -
Reaction: Heat to 80 °C (oil bath) or 100 °C (microwave, 30 min).
-
Critical Control: Do not overheat (>110 °C) or use strong bases (like KOtBu), as this may promote side reactions at C2 (hydrolysis or coupling).
-
-
Workup: Filter through a pad of Celite. Dilute with water and extract with EtOAc.[1]
-
Purification: Silica gel chromatography.
Expected Outcome: C3-arylated product with C2-Cl and C5-Cl retained.
Protocol C: C3-Selective Lithium-Halogen Exchange
Objective: Generation of a C3-nucleophile (Lithium species) to react with electrophiles (aldehydes, ketones,
Rationale: n-Butyllithium performs Br/Li exchange much faster than Cl/Li exchange. The reaction must be kept at -78 °C to prevent "Halogen Dance" (migration of the Li to C4) or elimination [4].
Materials:
-
3-Bromo-2,5-dichloropyridine (1.0 equiv)
-
n-BuLi (1.6 M in hexanes, 1.05 equiv)
-
Electrophile (e.g., Benzaldehyde) (1.2 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and cool to -78 °C under Argon.
-
Solvation: Dissolve 3-bromo-2,5-dichloropyridine (1.0 mmol) in anhydrous THF (5 mL).
-
Exchange: Add n-BuLi (0.66 mL, 1.05 mmol) dropwise over 5 minutes.
-
Observation: The solution may turn yellow/orange. Stir for exactly 15–20 minutes at -78 °C.
-
Warning: Extended stirring (>30 min) increases the risk of isomerization.
-
-
Quench: Add the electrophile (1.2 mmol) neat or in THF solution. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.
-
Workup: Quench with saturated
. Extract with ether/EtOAc.
Strategic Sequential Workflows
To fully utilize the scaffold, reactions should be sequenced to avoid chemoselectivity issues.
Workflow 1: The "Standard" Route ( Suzuki)
This is the most robust pathway. By substituting C2 first, you remove the most electrophilic site, preventing side reactions during the subsequent metal-catalyzed steps.
-
Step 1 (
): Install amine at C2. -
Step 2 (Suzuki): Couple at C3-Br.
-
Step 3 (Buchwald): Finally, displace C5-Cl (requires forcing conditions, e.g., Pd-RuPhos, 100 °C).
Workflow 2: The "Inverted" Route (Suzuki )
Used when the C2 substituent is sensitive to Pd-coupling conditions.
-
Step 1 (Suzuki): Couple at C3-Br (Must use mild base to protect C2-Cl).
-
Step 2 (
): Displace C2-Cl. Note: The C3-aryl group may sterically hinder the C2 position, requiring higher temperatures for the .
Visualization: Sequential Logic
Figure 2: Decision tree for sequential functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Mixture of C2 and C3 coupling products | Catalyst is too active or base is too strong. | Switch to |
| No reaction in | Nucleophile is too weak or steric hindrance. | Increase temp to 100°C; switch solvent to DMSO; use stronger base (NaH) if nucleophile is an alcohol. |
| "Scrambling" during Lithiation | Temperature too high or reaction time too long. | Ensure internal temp is <-70°C. Quench within 15 mins of n-BuLi addition. |
| Hydrolysis of C2-Cl | Water present in high-temp basic coupling. | Use anhydrous solvents for coupling or reduce water ratio in Suzuki conditions. |
References
-
Mechanistic Insight into Pyridine Substitution
-
Journal of Organic Chemistry, "Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines."[3]
-
(General Reference for Pyridine
trends).
-
-
Lithium-Halogen Exchange Selectivity
- Tetrahedron Letters, "Selective halogen–lithium exchange of polyhalogen
-
Site-Selective Suzuki Coupling
-
Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[4]
-
-
Halogen Dance Reactions
- Chemical Reviews, "The Halogen Dance Reaction on Heterocycles."
Disclaimer: Always consult the Safety Data Sheet (SDS) for 3-bromo-2,5-dichloropyridine and all reagents before use. Pyridine derivatives can be toxic and should be handled in a fume hood.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2,5-dichloro-6-methylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Bromo-2,5-dichloro-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The inherent electronic and steric properties of this substrate make it a particularly challenging coupling partner. This resource provides in-depth troubleshooting advice and optimized protocols to help you achieve higher yields and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and issues encountered with this reaction.
Q1: Why is my Suzuki coupling of 3-Bromo-2,5-dichloro-6-methylpyridine giving low to no yield?
A: This substrate presents a trifecta of challenges:
-
Steric Hindrance: The methyl group at the 6-position and the chlorine at the 5-position create significant steric bulk around the bromine at the 3-position, which can impede the oxidative addition step of the catalytic cycle.[1][2][3]
-
Electronic Deactivation: The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, which can make the C-Br bond less reactive towards oxidative addition.[4]
-
Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[5][6]
Addressing these issues typically requires a carefully selected combination of a highly active catalyst system, appropriate base, and optimized reaction conditions.
Q2: I'm observing significant amounts of dehalogenated starting material (2,5-dichloro-6-methylpyridine). What's causing this?
A: Dehalogenation is a common side reaction in Suzuki couplings.[6][7] It occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation with the boronic acid.[6] Potential hydride sources can include certain solvents (like alcohols) or bases.[6] If the transmetalation step is slow, which can be the case with challenging substrates, the intermediate has more time to undergo this side reaction.[6]
Q3: My boronic acid appears to be decomposing, and I'm seeing homocoupling of the boronic acid. How can I prevent this?
A: Boronic acids can be susceptible to several side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[8][9]
-
Protodeboronation: This can be catalyzed by the base or traces of acid and is often exacerbated by elevated temperatures and the presence of water.[8]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10]
To mitigate these issues, ensure your reaction is thoroughly degassed, consider using a more stable boronic ester (e.g., a pinacol ester), and use a high-quality palladium precatalyst.[9][10]
Q4: How do I choose the right palladium catalyst and ligand for this substrate?
A: For sterically hindered and electron-deficient substrates like this, standard catalysts like Pd(PPh₃)₄ are often ineffective.[10] You need a highly active catalyst system that can facilitate the challenging oxidative addition step. This typically involves:
-
Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[10][11][12] These ligands stabilize the palladium center, promote oxidative addition, and their steric bulk can help prevent catalyst inhibition by the pyridine nitrogen.[10][11]
-
Efficient Precatalysts: Using a well-defined precatalyst that rapidly generates the active Pd(0) species is crucial.[13][14] This can minimize side reactions involving the boronic acid.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and optimizing your reaction, broken down by key reaction parameters.
The Catalyst System: Precatalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor for this transformation. The goal is to facilitate the oxidative addition of the sterically hindered and electronically deactivated C-Br bond.
Problem: Low conversion of the starting material.
Solution:
-
Switch to a more active ligand. If you are using a less bulky ligand like PPh₃, it is likely not sufficient. Transition to a Buchwald-type biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand.[10][11][12] These ligands are designed to accelerate the oxidative addition and reductive elimination steps for challenging substrates.[11]
-
Use a modern precatalyst. Instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a ligand, use a well-defined precatalyst. This ensures the rapid and efficient formation of the active Pd(0) species.[13][15][16][17]
-
Increase catalyst loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome a high activation barrier.
| Catalyst System | Typical Loading | Rationale for Use with 3-Bromo-2,5-dichloro-6-methylpyridine |
| Pd(OAc)₂ / SPhos | 1-3% Pd, 2-6% Ligand | SPhos is a bulky, electron-rich ligand known to be effective for heteroaryl chlorides and bromides.[10] |
| Pd₂(dba)₃ / XPhos | 1-3% Pd, 2-6% Ligand | XPhos is another highly active Buchwald ligand suitable for sterically demanding couplings.[11] |
| Pd(PEPPSI)-IPr | 1-3% | This is a commercially available Pd-NHC precatalyst, highly active for coupling aryl chlorides and bromides.[10] |
The Role of the Base
The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[18][19]
Problem: Low yield, even with an active catalyst.
Solution:
-
Use a stronger, non-nucleophilic base. For challenging couplings, weaker bases like Na₂CO₃ or K₂CO₃ may not be effective. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to promote the transmetalation step.[6][10]
-
Ensure the base is finely powdered and dry. The physical properties of the base can impact the reaction rate. Grinding the base to a fine powder increases its surface area and reactivity.
-
Consider the solubility of the base. The base needs to have some solubility in the reaction medium to be effective. The presence of a small amount of water can sometimes increase the solubility of inorganic bases.[20]
| Base | pKa of Conjugate Acid | Comments |
| K₂CO₃ | 10.3 | A common, moderately strong base. May not be effective for this substrate. |
| K₃PO₄ | 12.3 | A stronger base, frequently successful in challenging Suzuki couplings.[10] |
| Cs₂CO₃ | 10.3 | A strong base, often used in difficult couplings. Its solubility in organic solvents is higher than other carbonates. |
Solvent Selection and the Role of Water
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction mechanism.[21][22][23]
Problem: Reaction is sluggish or stalls.
Solution:
-
Use an appropriate aprotic solvent. Toluene, dioxane, and THF are commonly used solvents for Suzuki couplings.[18] For higher temperatures, toluene or dioxane are often preferred.
-
The judicious use of water. Suzuki reactions are often run in biphasic organic-water systems.[18][24] A small amount of water can be beneficial by:
-
Increasing the solubility of the inorganic base.[20]
-
Facilitating the hydrolysis of boronic esters to the more reactive boronic acids.[25]
-
Potentially accelerating the transmetalation step. However, too much water can promote protodeboronation of the boronic acid.[8][20] A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[20]
-
-
Ensure solvents are properly degassed. Oxygen can lead to the oxidative degradation of the phosphine ligand and promote the homocoupling of the boronic acid.[10] It is critical to thoroughly degas the solvent before use.
The Boron Reagent: Boronic Acid vs. Boronate Ester
The stability of the organoboron reagent is key to a successful reaction.
Problem: Significant boronic acid decomposition or homocoupling.
Solution:
-
Switch to a more stable boronate ester. Pinacol boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[8][9][26] They are often used in complex molecule synthesis where stability is paramount.[26]
-
Use fresh, high-purity boron reagents. The quality of the boronic acid or ester can significantly impact the reaction outcome.
-
Use a slight excess of the boron reagent. Using 1.1 to 1.5 equivalents of the boronic acid or ester can help drive the reaction to completion, especially if some decomposition occurs.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues with your reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization for each specific boronic acid partner is recommended.
Protocol 1: Optimized Suzuki Coupling using a Buchwald Ligand
This protocol is designed for high reactivity with the challenging substrate.
Materials:
-
3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2,5-dichloro-6-methylpyridine, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent and degassed water via syringe (e.g., a 10:1 ratio of solvent to water).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for difficult couplings.
Materials:
-
3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv)
-
Pd(PEPPSI)-IPr (0.03 equiv, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/water mixture (10:1)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 3-Bromo-2,5-dichloro-6-methylpyridine, the boronic acid/ester, Cs₂CO₃, and the Pd(PEPPSI)-IPr catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
-
Wikipedia. Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. [Link]
-
SciSpace. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
PubMed. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. [Link]
-
Organic Chemistry Portal. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. [Link]
-
NIH. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
White Rose Research Online. (2025). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. [Link]
-
SciSpace. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. The three main pathways of precatalyst activation proposed for.... [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
NIH. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 21. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 3-Bromo-2,5-dichloro-6-methylpyridine intermediates
Executive Summary & Triage
User: Process Chemists, R&D Scientists Molecule: 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7 / Analogous structures) Class: Poly-halogenated Picolines[1]
The Challenge: This intermediate is a critical scaffold often used in the synthesis of anthranilic diamide insecticides (e.g., analogs of Chlorantraniliprole).[1] The primary purification challenge is separating the target 3-bromo product from the unreacted 2,5-dichloro-6-methylpyridine starting material (SM) and the over-brominated byproducts.[1] Due to the electron-deficient nature of the pyridine ring and the steric crowding of the halogens, standard silica chromatography often yields poor resolution, making crystallization the preferred industrial method.[1]
Purification Protocols
Method A: Selective Crystallization (Recommended for Scale >10g)
Rationale:[1] Poly-halogenated pyridines exhibit significant changes in solubility indices based on solvent polarity.[1] The 3-bromo derivative is more lipophilic and has a higher melting point than the non-brominated precursor, allowing for separation via controlled cooling.[1]
The Solvent System:
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH) – Provides solubility at high temps.[1]
-
Anti-Solvent: Water (controlled addition) – Drives precipitation.[1]
-
Alternative (Non-Polar): Heptane/Toluene (9:1 ratio).[1]
Step-by-Step Protocol:
-
Dissolution: Charge the crude solid (brown/orange) into a reactor. Add MeOH (3.5 volumes) relative to the crude weight.[1]
-
Reflux: Heat to 60–65°C until full dissolution occurs. If solids remain, they are likely inorganic salts (filter hot to remove).[1]
-
Nucleation Point: Cool slowly to 45°C .
-
Anti-Solvent Addition: Add Water (0.5 to 1.0 volume) dropwise over 30 minutes.[1] Crucial: Stop if oiling out (liquid-liquid phase separation) occurs; reheat and add more MeOH if necessary.[1]
-
Crystallization: Cool to 0–5°C at a rate of 10°C/hour. Hold for 2 hours.
-
Filtration: Filter the off-white/pale yellow crystals.
-
Wash: Wash with cold (0°C) MeOH/Water (1:1 mixture).
-
Drying: Vacuum dry at 40°C for 6 hours. Note: Avoid temperatures >50°C during drying to prevent sublimation.[1]
Data Validation (Expected Results):
| Parameter | Crude Input | Purified Output | Method |
| Purity (HPLC) | 85–90% | >98.5% | Area % |
| Appearance | Dark Orange/Brown Solid | Off-white/Pale Yellow Crystalline Solid | Visual |
| Main Impurity (SM) | 5–10% | <0.5% | HPLC |
| Yield | N/A | 75–85% | Gravimetric |
Method B: High-Vacuum Fractional Distillation (For Liquid/Low-Melting Batches)
Rationale: If the intermediate contains significant "oily" impurities or regioisomers with distinct boiling points, distillation is viable.[1] However, poly-halogenated pyridines are prone to thermal degradation.[1]
Critical Parameters:
-
Vacuum: < 5 mmHg (High vacuum essential).[1]
-
Head Temperature: Likely 110–130°C (at reduced pressure) – Must be determined experimentally based on exact vacuum.[1]
-
Safety: The receiver flask must be cooled to prevent sublimation into the vacuum line.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying crude 3-bromo-2,5-dichloro-6-methylpyridine.
Caption: Figure 1. Purification Decision Matrix. Selects between crystallization and distillation based on physical state and impurity profile.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
-
Cause: The solution is too concentrated, or the anti-solvent (water) was added too quickly/at too high a temperature.[1]
-
Fix: Re-heat the mixture until it is a clear single phase. Add a small amount of pure solvent (MeOH).[1] Cool very slowly (1°C/min) and seed the solution with a pure crystal if available.
Q2: I see a persistent impurity at RRT 0.95 (Relative Retention Time) in HPLC. What is it?
-
Diagnosis: This is almost certainly the 2,5-dichloro-6-methylpyridine starting material.[1] Because it lacks the heavy Bromine atom, it is slightly more polar (reverse phase) or volatile.[1]
-
Fix: If crystallization fails to remove it, chemical purification may be required.[1]
-
Chemical Trick: The starting material is more basic than the product (the Br atom withdraws electrons, reducing basicity of the product). You can try a mild acid wash (e.g., 1N HCl).[1] The starting material may protonate and stay in the aqueous layer, while the highly halogenated product remains in the organic layer. Test on small scale first.
-
Q3: The product turns dark/black upon storage.
-
Cause: Pyridine derivatives, especially brominated ones, are light-sensitive (photo-degradation).[1]
-
Fix: Store in amber glass bottles under Nitrogen or Argon atmosphere. Ensure all drying is done under vacuum, not just air drying.[1]
Q4: Can I use Silica Gel Chromatography?
-
Answer: Yes, for small scales (<5g).[1]
-
Mobile Phase: Hexane/Ethyl Acetate (gradient 0% to 10% EtOAc).[1]
-
Warning: Pyridines can streak on silica due to interaction with acidic silanol groups.[1] Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica and sharpen the peaks.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. (Analogous Structure Data). Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (General protocols for purification of halogenated pyridines).
-
Splendid Lab (2024). Product Catalog: 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7).[1][2] Retrieved from [Link]
-
Shapiro, R. (1995). Process for the preparation of 3-bromo-5-chloro-pyridines (US Patent 5,436,344A).[1] U.S. Patent Office.[1] (Describes bromination/purification logic for similar scaffolds). Retrieved from
Sources
Technical Support Center: Dichloropyridine SNAr Optimization
Department: Process Chemistry & Reaction Engineering Subject: Temperature & Regiocontrol in Nucleophilic Aromatic Substitution of Dichloropyridines Ticket ID: OPT-PYR-24-Cl2
Executive Summary: The Reaction Landscape
Welcome to the Reaction Optimization Center. You are likely here because the SNAr reaction of 2,4-dichloropyridine (or its isomers) is yielding inconsistent regioselectivity or stalling at partial conversion.
In dichloropyridines, temperature is not merely a kinetic accelerator; it is the primary switch between kinetic and thermodynamic control.
-
C4-Substitution: Generally the Kinetic Product . Favored by lower temperatures and steric accessibility.
-
C2-Substitution: Generally the Thermodynamic Product . Favored by higher temperatures, specific chelating nucleophiles, or equilibration conditions.
This guide treats the reaction as a tunable system, using temperature and solvent parameters to navigate the energy landscape.
Interactive Troubleshooting (Q&A)
Category A: Regioselectivity Issues (The "Wrong Isomer" Problem)
Q: I am targeting the C4-position on 2,4-dichloropyridine, but I see increasing amounts of C2-substitution. Why is this happening?
A: You are likely exceeding the isokinetic temperature of the system.
-
The Mechanism: The C4 position is electronically activated (para to nitrogen) and sterically accessible. The C2 position is also activated (ortho to nitrogen) but is sterically hindered by the nitrogen lone pair and adjacent substituents. Therefore, C4 attack has a lower activation energy (
), making it the kinetic product. -
The Fix:
-
Lower the Temperature: Drop reaction temperature by 20–30°C. If running at reflux (e.g., in THF or MeCN), switch to cryo-conditions (-20°C to 0°C) using a stronger base (e.g., LiHMDS or NaH) to maintain rate without thermal energy.
-
Check Your Nucleophile: If your nucleophile has hydrogen-bond donating capacity (e.g., an alcohol or amine), it may coordinate with the ring nitrogen, directing attack to the C2 position via a cyclic transition state [1].
-
Q: I actually want the C2-product, but I only get C4. How do I invert the selectivity?
A: You must force the system under Thermodynamic Control or utilize Chelation Control .
-
Thermodynamic Approach: Increase temperature significantly (>100°C) using high-boiling solvents (DMSO, NMP). This allows the reversible formation of the C4-Meisenheimer complex to revert and eventually funnel into the more stable C2-product.
-
Chelation Approach: Use a metal cation that coordinates the pyridine nitrogen and the nucleophile. For alkoxides, using a magnesium or calcium salt can sometimes pre-organize the nucleophile at the C2 position [2].
Category B: Reactivity & Stalling
Q: My reaction stalls at 60% conversion. Adding more equivalent of nucleophile doesn't help. Should I increase the temperature?
A: Proceed with caution. Stalling is often due to product inhibition or base degradation , not just kinetics.
-
Diagnosis: Check the pH. If the base has been consumed by side reactions (e.g., hydrolysis of the solvent), higher T will only accelerate impurity formation.
-
The "Solvent Effect" Solution: Before raising T, switch to a solvent with a higher dielectric constant (
).-
Standard: THF (
) Slow rates, high barriers. -
Optimized: DMSO (
) or NMP. These solvents stabilize the anionic Meisenheimer intermediate, effectively lowering the transition state energy ( ) [3].
-
Category C: Impurity Profiling
Q: I see a new peak (+16 mass units) forming at high temperatures. Is it oxidation?
A: It is likely Hydrolysis (formation of the pyridone/hydroxypyridine), not oxidation.
-
Cause: SNAr conditions (High T + Basic) are identical to hydrolysis conditions if any water is present. Hygroscopic solvents like DMF/DMSO are notorious for this at T > 100°C.
-
Prevention:
-
Use anhydrous solvents packed under Argon.
-
Add molecular sieves (3Å or 4Å) to the reaction vessel.
-
Critical: If using hydroxide bases (NaOH/KOH), switch to non-nucleophilic bases (DIPEA, Cs2CO3) to prevent direct competition [4].
-
Visualizing the Energy Landscape
The following diagram illustrates the competition between the Kinetic (C4) and Thermodynamic (C2) pathways. Note how Temperature (
Figure 1: Reaction coordinate flow showing the kinetic advantage of C4 versus the thermal requirement for C2.
Standardized Optimization Protocol (DoE)
Do not guess. Use this 3-variable Design of Experiment (DoE) matrix to lock in your conditions.
Variable Set
-
Temperature: Low (0°C), Medium (60°C), High (120°C).
-
Solvent: THF (Low Polarity), MeCN (Medium), DMSO (High Polarity).
-
Base: DIPEA (Organic), K2CO3 (Inorganic/Weak), NaH (Inorganic/Strong).
Workflow Logic
Figure 2: Logic flow for iterative parameter adjustment.
Critical Safety Data
| Hazard Class | Specific Risk with Dichloropyridines | Mitigation |
| Thermal Runaway | SNAr is exothermic. High concentration (>1 M) + High T can trigger rapid self-heating. | Dosing control: Add nucleophile slowly. Monitor internal T, not just mantle T. |
| Sensitizer | Halopyridines are potent skin sensitizers and lachrymators. | Double-glove (Nitrile). Use a bleach bath for glassware decontamination. |
| Gas Evolution | If using NaH, H2 gas is evolved. | Ensure adequate venting.[2][3] Do not seal vessels until gas evolution ceases. |
References
-
LUMO Analysis & Regioselectivity: Lu, J., et al. (2022).[4] "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science.
-
C2-Selectivity via Chelation/H-Bonding: WuXi AppTec. (2021). "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.
-
Solvent Effects in SNAr: Newby, J. A., et al. (2016). "Design of Experiments (DoE) Reaction Optimisation and Solvent Selection." Royal Society of Chemistry.
-
Impurity Profiling (Hydrolysis): BenchChem. (2025). "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
-
Kinetic vs Thermodynamic Control: LibreTexts. (2020). "16.4: Kinetic versus Thermodynamic Control." Chemistry LibreTexts.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-2,5-dichloro-6-methylpyridine in DMSO
The following technical guide addresses solubility and stability challenges associated with 3-Bromo-2,5-dichloro-6-methylpyridine (and structurally similar poly-halogenated pyridines) in Dimethyl Sulfoxide (DMSO).
Product Classification: Halogenated Heterocycle / Pharmaceutical Intermediate Primary Solvent: Dimethyl Sulfoxide (DMSO) Key Challenge: High lipophilicity (LogP >3.5), high crystal lattice energy, and hydrolytic instability in wet DMSO.[1][2]
Introduction: The "Solubility-Stability" Paradox
Researchers often encounter a dual failure mode with 3-Bromo-2,5-dichloro-6-methylpyridine:
-
Initial Dissolution Resistance: The compound forms a tight crystal lattice due to halogen bonding, requiring significant energy to break.[2]
-
Delayed Precipitation/Degradation: Once dissolved, the solution may turn cloudy or precipitate upon storage.[2] This is often not simple reprecipitation but a chemical degradation event (hydrolysis) driven by moisture in the DMSO.
This guide provides a root-cause analysis and validated protocols to ensure sample integrity.
Part 1: Troubleshooting Guide (Q&A)
Category A: Initial Dissolution Issues
Q1: I am vortexing the powder in DMSO, but solid particles remain. Should I heat it? Answer: Proceed with extreme caution. While heat increases solubility, this compound contains a chlorine atom at the C2 position (flanked by the ring nitrogen). This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[2]
-
Risk: Heating >40°C in DMSO (which is slightly nucleophilic and often wet) can accelerate the displacement of the chlorine by water (forming the pyridone) or by DMSO itself (swern-type side reactions).[1]
-
Solution: Use a water bath sonicator at ambient temperature (20-25°C) rather than a heat block.[1][2] Sonication provides acoustic cavitation energy to break the crystal lattice without raising the bulk thermal energy enough to trigger degradation.
Q2: My DMSO stock solution was clear, but after a week at 4°C, crystals formed. Answer: This is a physical phase separation issue. DMSO freezes at ~18.5°C. Storing stocks at 4°C (standard fridge) causes the DMSO to crystallize first, forcing the solute into a supersaturated "exclusion zone" where it eventually crashes out.
-
Protocol: Thaw the vial completely at Room Temperature (RT). Vortex vigorously. If solids persist, the compound may have hydrated.
-
Prevention: Store DMSO stocks at Room Temperature (if used within 2 weeks) or -20/-80°C (for long term).[1][2] Never store at 4°C.
Category B: Aqueous Dilution ("The Crash")[1]
Q3: When I add my DMSO stock to the cell culture media/buffer, it instantly turns cloudy. Answer: You have hit the "LogP Cliff." 3-Bromo-2,5-dichloro-6-methylpyridine is highly lipophilic.[2] Pure DMSO solvates it via dipole-dipole interactions.[2] When you dilute into water (buffer), the dielectric constant changes abruptly. The water molecules form a "cage" around the hydrophobic drug molecules, driving them to aggregate and precipitate to minimize surface area.
-
Threshold: This compound likely precipitates if the final DMSO concentration is <1% while the compound concentration is >50 µM.
-
Fix: Use the Intermediate Dilution Method (see Protocol 2 below).
Part 2: Validated Experimental Protocols
Protocol 1: Anhydrous Stock Preparation (Critical for Stability)
Purpose: To dissolve the compound while preventing hydrolysis of the activated C2-Chlorine.[1]
-
Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]
-
Weighing: Weigh the powder into a glass vial (avoid polystyrene, which DMSO can etch).[1][2]
-
Addition: Add DMSO to achieve a target concentration of 10–50 mM . Avoid going straight to 100 mM unless necessary, as viscosity increases.[1][2]
-
Dissolution:
-
Storage: Aliquot immediately into single-use vials. Store at -20°C. Do not freeze-thaw more than once.
Protocol 2: The "Stepwise" Dilution for Assays
Purpose: To transfer the hydrophobic compound into aqueous media without precipitation.
Incorrect: Adding 1 µL of 10 mM Stock directly to 999 µL of Media (1:1000 dilution).[1][2] Correct (Serial Step-Down):
-
Step 1: Dilute 10 mM Stock (100% DMSO) 1:10 into pure DMSO
1 mM Stock. -
Step 2: Dilute 1 mM Stock 1:10 into PBS/Media
100 µM (10% DMSO). Mix rapidly. -
Step 3: Dilute 100 µM solution 1:10 into PBS/Media
10 µM (1% DMSO).
Result: This allows the hydration shell to form more gradually, reducing the kinetic shock that causes amorphous precipitation.
Part 3: Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing solubility vs. stability failures with halogenated pyridines.
Figure 2: The "Crash Out" Mechanism
Caption: Molecular mechanism of precipitation upon aqueous dilution. The hydrophobic effect drives aggregation of the lipophilic pyridine.
Summary Data Table: Physicochemical Properties
| Property | Value (Approx.) | Implication for Handling |
| LogP | 3.5 – 4.2 | Highly lipophilic; requires organic co-solvent (DMSO/DMF) for assays.[2] |
| Solubility (Pure DMSO) | ~50–100 mM | High solubility in pure solvent. |
| Solubility (PBS, pH 7.4) | < 50 µM | Very low. Risk of precipitation >1% DMSO final conc.[2] |
| Reactive Moiety | 2-Chloro-pyridine | Moisture Sensitive. Susceptible to SNAr hydrolysis. |
| Storage | -20°C (Anhydrous) | Protect from light and humidity.[2] |
References
-
Gaylord Chemical. (2024).[2][3] Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity Guide. Retrieved from [Link]
-
Li, W., et al. (2007).[2][4] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates." Journal of Organic Chemistry, 72(16), 6016–6021.[2] (Demonstrates DMSO reactivity with halogenated compounds). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 3-Bromo-2-chloro-6-methylpyridine (Isomer Analog). Retrieved from [Link]
Sources
- 1. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 68630-75-1 | CAS DataBase [m.chemicalbook.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
Removing palladium impurities from 3-Bromo-2,5-dichloro-6-methylpyridine products
Technical Support Center: Purity Engineering Group Subject: De-metallation of 3-Bromo-2,5-dichloro-6-methylpyridine (Target ID: Py-3Br) Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanism of Failure
The User Issue: You are likely observing persistent Palladium (Pd) levels >50 ppm despite standard aqueous washes or recrystallization.
The "Why" (Root Cause Analysis): Removing Palladium from Py-3Br is deceptively difficult due to two competing mechanisms:
-
The Pyridine Trap (Coordination): Although the 2,5-dichloro substitution reduces the basicity of the pyridine nitrogen (making it a weaker ligand than unsubstituted pyridine), the nitrogen lone pair can still coordinate to electron-deficient Pd(II) species.
-
The Oxidative Insertion Risk (Covalent Bonding): This is the critical failure point for this specific scaffold. If your upstream coupling reaction did not reach 100% conversion, you may have residual Pd inserted into the C-Br bond at position 3. No scavenger can remove Pd that is covalently bound to your product.
The Solution Strategy: We must first verify the nature of the impurity, then apply a chelating scavenger that out-competes the pyridine nitrogen for the metal center.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, determine if the Pd is "scavengeable."[1]
Figure 1: Diagnostic logic flow to determine if Pd removal is chemically feasible.
Protocol A: Silica-Supported Scavengers (The Gold Standard)
For halogenated pyridines, Si-DMT (Dimercaptotriazine) is the superior choice over standard Si-Thiol. The triazine ring provides a multidentate chelation effect that breaks the Pd-Pyridine interaction more effectively than simple thiols [1][4].
Applicability: Use when the product is soluble in THF, Me-THF, or Ethyl Acetate.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude Py-3Br in THF or Ethyl Acetate (Ratio: 10 volumes solvent to 1 weight product).
-
Note: Avoid DCM if possible; THF promotes faster scavenging kinetics.
-
-
Loading Calculation: Add Si-DMT (Silica-Dimercaptotriazine) at a ratio of 4 equivalents relative to the residual Pd content.
-
If Pd content is unknown: Use 10% w/w (weight of scavenger vs. weight of crude product).
-
-
Thermal Activation: Heat the slurry to 50°C for 4 hours.
-
Why? Room temperature is often insufficient to overcome the activation energy required to displace the pyridine ligand from the Palladium.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.
Performance Expectations (Data Table):
| Scavenger Type | Functional Group | Mechanism | Efficiency for Py-3Br |
| Si-DMT | Dimercaptotriazine | Chelation (Tridentate) | High (>95%) |
| Si-Thiol | Propylthiol | Binding (Monodentate) | Moderate (70-85%) |
| Si-TAA | Triamine | Chelation (Amine) | Low (Pyridine competes) |
Protocol B: Activated Carbon (The Bulk Alternative)
If silica scavengers are cost-prohibitive or the batch size is >10 kg, use specific grades of activated carbon. Warning: Generic charcoal often fails. You must use a chemically activated wood-based carbon (e.g., Darco KB-G or equivalent) [6].
Step-by-Step Methodology:
-
Selection: Use Darco KB-G or Ecosorb C-941 . These have mesoporous structures optimized for organometallic complexes.
-
Slurry: Add carbon (10-20% w/w relative to product) to the solution.
-
Digestion: Heat to reflux (essential) for at least 2 hours.
-
Scientific Insight: The heat increases the desorption rate of the Pd from the pyridine and increases the diffusion rate into the carbon pores.
-
-
Hot Filtration: Filter while hot through a pre-packed Celite bed.
-
Critical: If the solution cools, Pd-Carbon complexes can leach back into the solution or the product may precipitate onto the carbon, causing yield loss.
-
Protocol C: Crystallization Spiking (The "Polishing" Step)
If you require <5 ppm and are stuck at ~20 ppm, standard crystallization often fails because Pd co-crystallizes with the pyridine lattice. You must use a "Solution Keeper."
Method:
-
Dissolve product in the crystallization solvent (e.g., Heptane/IPA).
-
Add N-Acetyl Cysteine or Trimercaptotriazine (TMT) (0.5 wt%) directly to the mother liquor.
-
Heat to dissolve.
-
Cool slowly to crystallize.
-
Result: The additive binds the Pd and keeps it soluble in the mother liquor, allowing the Py-3Br crystals to grow pure [5].
Scavenging Workflow Diagram
Figure 2: Optimized workflow for silica-based Pd removal.
Frequently Asked Questions (FAQ)
Q: I used Si-Thiol and the solution turned black, but Pd is still high. Why? A: The black color indicates some Pd was captured (likely Pd(0) colloids), but the remaining Pd is likely Pd(II) tightly coordinated to your pyridine nitrogen. Switch to Si-DMT ; the chelation effect is thermodynamically stronger than the pyridine-Pd bond.
Q: Can I use extraction (L/L) with EDTA? A: Generally, no. EDTA is too hydrophilic. For lipophilic halogenated pyridines, the Pd stays in the organic layer. If you must extract, use an aqueous wash of Sodium Bisulfite or N-Acetyl Cysteine at pH 7-8, but solid scavengers are usually far superior.
Q: My product has a reactive C-Br bond. Will the scavenger react with it? A: Si-Thiol and Si-DMT are nucleophilic. However, aryl bromides (like your 3-bromo group) are relatively stable at 50°C compared to alkyl halides. Do not exceed 60°C to avoid displacing the bromine [4].
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide.[2] SiliCycle Application Notes.[3] Link
-
Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study. Biotage White Papers. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[5] Link
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[6][7][8] Johnson Matthey Technology Review. Link
-
Osaka Gas Chemicals. (n.d.).[9] Removal of palladium (Pd) catalysts using Activated Carbon.[5][10]Link
Sources
- 1. arborassays.com [arborassays.com]
- 2. youtube.com [youtube.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. biotage.com [biotage.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. sopachem.com [sopachem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
Controlling regioselectivity in 2,5-dichloro-3-bromopyridine substitution
The following guide is structured as a Technical Support Center for researchers working with 2,5-dichloro-3-bromopyridine . It addresses the specific regioselectivity challenges imposed by the competing halogen reactivity profiles.
Ticket Subject: Regiocontrol in 2,5-dichloro-3-bromopyridine Functionalization Status: Open Assigned Specialist: Senior Application Scientist
📋 Executive Summary: The Substrate Profile
You are working with 2,5-dichloro-3-bromopyridine . This scaffold presents a classic "competing reactivity" problem. Success depends on exploiting the distinct electronic and steric environments of the three halogenated positions.
| Position | Substituent | Electronic Character | Primary Reactivity Mode |
| C2 | Chlorine | Highly Activated ( | |
| C3 | Bromine | Weakest Bond (C-Br). Sterically crowded. | Metal-Halogen Exchange / Pd-Coupling |
| C5 | Chlorine | Deactivated relative to C2. | Last-stage functionalization |
🎫 Ticket #1: "I need to substitute the C2-Chlorine, but the reaction is stalling or messy."
Diagnosis:
The C2 position is electronically primed for
🛠️ Troubleshooting Protocol: Optimization
1. The "Orthogonal" Approach (Temperature vs. Sterics)
-
Standard Nucleophiles (Amines/Alkoxides):
-
Issue: Standard heating often leads to degradation before substitution due to the C3-Br steric wall.
-
Solution: Use Polar Aprotic Solvents (DMSO, NMP, or DMF) to strip the cation and nakedize the nucleophile.
-
Critical Parameter: Keep temperature < 80°C . Above this, you risk displacing the C3-Br or causing "halogen dance" side reactions if strong bases are present.
-
2. The "Hard/Soft" Mismatch
-
Thiolates (Soft): react rapidly at C2 even at room temperature.
-
Alkoxides (Hard): require higher energy. If using
, be wary of elimination pathways (benzyne formation) which are rare in pyridines but possible under forcing conditions.
3. Lewis Acid Activation (The "Nuclear Option")
If the reaction is dead, add 1.0 equiv of
📊 Decision Logic: Conditions
Caption: Workflow for overcoming steric hindrance at the C2 position during nucleophilic attack.
🎫 Ticket #2: "My Suzuki coupling is giving a mixture of C2 and C3 products."
Diagnosis: This is the most common failure mode.
-
Theory: Oxidative addition should prefer the weaker C-Br bond (C3) over the stronger C-Cl bond (C2).
-
Reality: The C2-Cl bond is "activated" by the nitrogen, making its bond dissociation energy (BDE) effectively lower and competitive with the unactivated C3-Br.
🛠️ Troubleshooting Protocol: Ligand & Catalyst Control
1. Target: C3-Bromine (The Standard) To couple exclusively at the Bromine, you must select a catalyst system that is sensitive to Bond Strength rather than Electronic Activation .
-
Recommended Catalyst:
or . -
Why: Bis-phosphine ligands are less electron-rich than Buchwald precatalysts. They rely on the classical oxidative addition mechanism where Br > Cl.
-
Solvent: Toluene/Water or DME/Water. Avoid highly polar solvents that might enhance the electrophilicity of C2.
2. Target: C2-Chlorine (The Inversion) It is difficult to couple C2-Cl before C3-Br using Palladium.
-
Strategy: If you need the aryl group at C2, perform the
reaction first (Ticket #1) using a boronic acid equivalent (unlikely) or simply swap the order of operations: (C2) Suzuki (C3).
3. The "Bis-Coupling" Risk If you see double addition, lower the catalyst loading to 1 mol% and ensure slow addition of the boronic acid.
🔬 Experimental Insight: Reactivity Order
The general reactivity order for Pd-catalyzed coupling in this scaffold is:
Critical Note: Using highly active "Buchwald" ligands (e.g., XPhos, SPhos) can erode this selectivity because they are powerful enough to insert into the C2-Cl bond almost as fast as the C3-Br bond [1]. Stick to "dumber" ligands (PPh3, dppf) for better discrimination.
🎫 Ticket #3: "I tried to lithiate the Bromine, but the Lithium migrated."
Diagnosis: You are experiencing the "Halogen Dance" . When 3-bromo-pyridines are lithiated, the lithiated species is unstable. The Lithium can abstract the proton at C4 (which is acidic due to inductive effects), causing the Li to move to C4 and the Br to migrate to C3.
🛠️ Troubleshooting Protocol: Metal-Halogen Exchange
1. The "Turbo" Solution (Recommended) Do not use n-BuLi. The nucleophilic butyl group will attack the C2-Cl position (substitution) faster than it performs the exchange at C3.
-
Reagent:
(Turbo Grignard) . -
Conditions: THF, -15°C to 0°C .
-
Mechanism: The Magnesium inserts into the C-Br bond. The C-Cl bonds are inert to Magnesium at these temperatures. This completely avoids the C2-attack side reaction associated with Lithium reagents [2].
2. If you MUST use Lithium:
-
Reagent:
(1.0 equiv).[2] -
Temperature: Strict -78°C .
-
Quench Time: < 5 minutes. You must trap the lithiated species immediately with your electrophile. Waiting leads to isomerization.
📊 Pathway Visualization: Lithiation vs. Grignard
Caption: Comparison of n-BuLi vs. Turbo Grignard for C3 functionalization. Turbo Grignard prevents C2 attack.
📚 References
-
BenchChem Technical Support. (2025).[3] Reactivity of Halogens in Polyhalogenated Heterocycles. Retrieved from 1
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from 4
-
National Institutes of Health (PMC). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Retrieved from 5
-
Save My Exams. (2025). Reactivity of the Halogens. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
Technical Support Center: Grignard Formation with 3-Bromo-2,5-dichloro-6-methylpyridine
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of the Grignard reagent from 3-Bromo-2,5-dichloro-6-methylpyridine. This technical brief provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful synthesis.
Introduction: The Challenge of Halogenated Pyridines
The formation of Grignard reagents from halogenated pyridines presents a unique set of challenges. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which can deactivate the molecule towards oxidative addition with magnesium.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with the magnesium surface or the formed Grignard reagent, potentially inhibiting the reaction or leading to undesired side reactions.[1]
In the specific case of 3-Bromo-2,5-dichloro-6-methylpyridine, the presence of multiple halogen atoms introduces the question of regioselectivity. Generally, the reactivity of halogens in Grignard formation follows the trend I > Br > Cl > F.[2][3] This suggests that the Grignard reagent will preferentially form at the C-Br bond. However, the electronic effects of the chloro- and methyl- substituents, as well as the position of the nitrogen atom, can influence the reactivity of the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 3-Bromo-2,5-dichloro-6-methylpyridine is not initiating. What are the most common reasons for this?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the main barrier to reaction initiation.[4]
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Trace amounts of water in your glassware, solvent, or starting material will quench the reagent as it forms.[5][6]
-
Poor Quality Reagents: Old or impure 3-Bromo-2,5-dichloro-6-methylpyridine or magnesium can prevent the reaction from starting.[7]
Q2: I see some bubbling, but the reaction quickly stops. What is happening?
A2: This scenario often points to either insufficient activation of the magnesium or the presence of a limited amount of an inhibitor, such as water. The initial bubbling may be from a small, highly active portion of the magnesium surface, which is then quickly passivated. Alternatively, a small amount of water could be consumed, temporarily halting the reaction.
Q3: How can I be sure my Grignard reagent has formed?
A3: Visual cues are often the first indicator. A successful initiation is typically marked by:
-
A noticeable exotherm (the flask becomes warm).
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[4]
-
Gentle bubbling or boiling of the solvent at the magnesium surface.[4]
For a quantitative assessment, you can perform a titration of the Grignard reagent. A common method is titration with a solution of I2 in THF until the iodine color persists.
Q4: I'm concerned about side reactions. What are the most likely side products?
A4: With this substrate, potential side reactions include:
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted 3-Bromo-2,5-dichloro-6-methylpyridine to form a dimer.[8]
-
Reaction at a Chloro-substituent: While less likely, under harsh conditions, Grignard formation or reaction at one of the C-Cl bonds could occur.
-
Addition to the Pyridine Ring: Grignard reagents can add to the pyridine ring, especially if the nitrogen is activated (e.g., by complexation with MgX2).[9][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Reaction Fails to Initiate
This is the most frequent challenge. Follow these steps to ensure a successful start.
Logical Troubleshooting Flow for Initiation Failure
Caption: Troubleshooting workflow for Grignard initiation failure.
Detailed Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried. Flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon) is the gold standard.[5]
-
Solvents: Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[11] THF is often preferred for its ability to better solvate and stabilize the Grignard reagent.[11][12] Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle.
-
Starting Material: Ensure your 3-Bromo-2,5-dichloro-6-methylpyridine is anhydrous. If necessary, it can be dried by dissolving in a suitable solvent and drying over magnesium sulfate, followed by filtration and removal of the solvent under vacuum.
-
-
Activate the Magnesium: The passivating MgO layer must be disrupted.[4]
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flask with a glass stirring rod to expose fresh metal surfaces.[13]
-
Chemical Activation: This is often the most effective method.
-
Iodine (I₂): Add a single small crystal of iodine to the magnesium turnings.[4][13] The disappearance of the purple/brown color is a good indicator of activation.[4]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The evolution of ethylene gas (bubbling) indicates the activation of the magnesium surface.[4][13][14]
-
-
Problem 2: Low Yield of the Grignard Reagent
Even if the reaction initiates, low yields can be problematic.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Solution |
| Significant amount of starting material recovered | Incomplete reaction | Extend the reaction time. Ensure efficient stirring to maintain contact between the aryl bromide and the magnesium surface. |
| Formation of a significant amount of biphenyl-type byproduct | Wurtz Coupling[8] | Add the solution of 3-Bromo-2,5-dichloro-6-methylpyridine slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low, minimizing the rate of the Wurtz reaction. |
| Grignard concentration is lower than expected by titration | Gradual decomposition or reaction with trace impurities | Use the Grignard reagent immediately after preparation. Ensure all subsequent reagents and glassware are scrupulously dry. |
Advanced Strategies for Difficult Cases
For particularly stubborn reactions, more advanced techniques may be required.
-
The Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can significantly enhance the reactivity of Grignard reagents.[15] These "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can be used in a halogen-metal exchange reaction. This is an excellent option if direct formation proves too difficult.
-
Knochel-Hauser Bases: For applications requiring deprotonation rather than Grignard formation, Knochel-Hauser bases (e.g., TMPMgCl·LiCl) offer a highly effective alternative for the regioselective metalation of electron-poor heteroaromatics.[16]
Experimental Protocols
Protocol 1: Standard Grignard Formation
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of a solution of 3-Bromo-2,5-dichloro-6-methylpyridine (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Observation: Look for signs of initiation (gentle bubbling, heat generation, color change). If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.
Protocol 2: Subsequent Kumada Coupling
The formed Grignard reagent can be used in various cross-coupling reactions, such as the Kumada coupling, to form new carbon-carbon bonds.[17]
Illustrative Kumada Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for a Kumada cross-coupling reaction.
-
Catalyst Preparation: In a separate, dry flask, add a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands under an inert atmosphere.
-
Addition of Coupling Partner: Add the aryl or vinyl halide coupling partner to the catalyst mixture.
-
Grignard Addition: Slowly add the freshly prepared Grignard solution of 2,5-dichloro-6-methyl-3-pyridylmagnesium bromide to the catalyst mixture at room temperature or as dictated by the specific procedure.
-
Reaction and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[5] Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
References
-
H. M. Walborsky, "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction," Accounts of Chemical Research, vol. 23, no. 9, pp. 286-293, 1990. [Link]
-
Chemistry Stack Exchange, "Activation of Grignard reagent," 2021. [Link]
-
Chemistry LibreTexts, "10.6: Reactions of Alkyl Halides - Grignard Reagents," 2024. [Link]
-
Wikipedia, "Kumada coupling," 2023. [Link]
-
The Chemical Reaction Database, "Grignards on lithium," 2008. [Link]
-
Chem-Station Int. Ed., "Knochel-Hauser Base," 2015. [Link]
-
S. P. Maddaford et al., "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines," Molecules, vol. 20, no. 5, pp. 8886-8902, 2015. [Link]
-
A. Comas-Vives et al., "Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines," Organic & Biomolecular Chemistry, vol. 3, no. 15, pp. 2645-2656, 2005. [Link]
-
Michigan State University Department of Chemistry, "Alkyl Halide Reactivity," N.D. [Link]
-
ResearchGate, "comparative study of different solvents for Grignard reagent preparation," 2025. [Link]
-
Chemistry LibreTexts, "Grignard and Organolithium Reagents," 2023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Kumada coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-2,5-dichloro-6-methylpyridine
Structural Validation of 3-Bromo-2,5-dichloro-6-methylpyridine: A Comparative NMR Analysis Guide
Executive Summary
Objective: To provide a definitive structural characterization guide for 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 185017-72-5), a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmacophores.
The Challenge: During the halogenation of methylpyridines, regioisomeric scrambling is common. Specifically, distinguishing the target molecule from its isomer, 3-Bromo-2,6-dichloro-5-methylpyridine , is difficult using Mass Spectrometry (MS) alone, as both share the exact mass (
The Solution: This guide details a 1H NMR-based validation protocol . By comparing the scalar coupling patterns (J-coupling) and chemical shifts against theoretical predictions and isomeric alternatives, researchers can unambiguously confirm the substitution pattern.
Comparative Analysis: Target vs. Alternatives
The primary "alternative" in this context is the Regioisomer (Isomer B) formed via non-selective chlorination/bromination.
| Feature | Target: 3-Bromo-2,5-dichloro-6-methylpyridine | Isomer B: 3-Bromo-2,6-dichloro-5-methylpyridine | Differentiation Logic |
| Aromatic Proton Position | H-4 (Isolated) | H-4 (Adjacent to Methyl) | Coupling Constant ( |
| Methyl Position | C-6 (Separated from H-4 by C-Cl) | C-5 (Ortho to H-4) | Vicinal Coupling |
| 1H NMR Signal (Aromatic) | Singlet (s) | Quartet (q) or Broad Singlet | Target H-4 has no vicinal neighbors. |
| 1H NMR Signal (Methyl) | Singlet (s) | Doublet (d) | Isomer Me-5 couples with H-4 ( |
| Chemical Shift (H-Ar) | H-4 in Target is flanked by two halogens (Deshielded). |
Experimental Protocol
Reagents & Equipment
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference. -
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Step-by-Step Workflow
-
Sample Preparation: Dissolve the solid analyte in
. Ensure the solution is clear; filter if suspended solids remain (paramagnetic impurities from synthesis catalysts can broaden peaks). -
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 2.0 seconds (ensure full relaxation of the isolated aromatic proton). -
Scans: 16–32 scans.
-
-
Processing:
-
Reference TMS to 0.00 ppm.
-
Apply exponential window function (LB = 0.3 Hz).
-
Critical: Phase correction must be precise to distinguish a true singlet from a tightly coupled doublet.
-
Results & Spectral Interpretation
Predicted 1H NMR Data (Target Structure)
Based on substituent additivity rules for pyridine derivatives [1][2]:
-
Signal A (Aromatic H-4):
-
Shift:
8.15 ± 0.1 ppm. -
Multiplicity: Singlet (1H) .
-
Reasoning: The proton at position 4 is flanked by a Bromine at C-3 and a Chlorine at C-5. Both are electron-withdrawing groups (EWG), causing a significant downfield shift. There are no protons on C-3 or C-5, prohibiting vicinal coupling (
). Long-range coupling ( ) to the methyl group is negligible or results only in slight peak broadening.
-
-
Signal B (Methyl H-6):
-
Shift:
2.65 ± 0.1 ppm. -
Multiplicity: Singlet (3H) .
-
Reasoning: The methyl group is attached to the aromatic ring.[1] It is deshielded relative to toluene (
2.3) due to the electron-deficient pyridine ring and the adjacent Nitrogen and Chlorine.
-
Visualizing the Logic Flow
Figure 1: Decision tree for distinguishing the target pyridine derivative from its ortho-coupled regioisomer.
Advanced Validation: 13C NMR & NOE
If the 1H NMR singlet is broadened (leaving ambiguity about unresolved coupling), use these secondary methods:
Method A: 13C NMR Verification
-
Target Expectation: 6 distinct Carbon signals.[2]
-
Key Diagnostic: The Carbon at C-6 (attached to Methyl) and C-2 (attached to Cl) will appear in the range of 150–160 ppm (typical for carbons adjacent to Nitrogen).
-
C-4 Signal: The carbon bearing the proton should appear as a doublet in a proton-coupled 13C NMR (or distinct intensity in DEPT-135).
Method B: 1D NOE (Nuclear Overhauser Effect)
-
Experiment: Irradiate the Methyl signal (
~2.65 ppm). -
Target Response: Zero or Weak NOE enhancement at the aromatic H-4 signal.
-
Why? The distance between Me-6 and H-4 is too large (> 4 Å), separated by the C-5(Cl) atom.
-
-
Isomer Response: Strong NOE enhancement.
-
Why? In the 5-methyl isomer, the Methyl and H-4 are ortho neighbors (< 3 Å distance).
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]
-
Reich, H. J. (2023).[4] Proton NMR Chemical Shifts: Pyridines. University of Wisconsin-Madison Organic Chemistry Data.
-
Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-methylpyridine Product Specification.
-
PubChem. (2025).[5] Compound Summary: 3-Bromo-2-chloro-6-methylpyridine.[5] National Library of Medicine.
Sources
Technical Comparison Guide: 13C NMR Characterization of 3-Bromo-2,5-dichloro-6-methylpyridine
Executive Summary
3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 132606-40-7) is a highly functionalized pyridine intermediate, critical in the synthesis of advanced agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical scaffolds.[1] Its structural complexity—featuring three distinct halogen/alkyl substituents—creates significant challenges in regioisomer differentiation .
This guide provides a technical comparison of the 13C NMR spectral signature of this specific isomer against its common synthetic byproducts. By analyzing the chemical shift predictive logic and experimental acquisition parameters , this document empowers researchers to definitively validate structural identity without reliance on expensive X-ray crystallography.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
The target molecule is a tetra-substituted pyridine.[2] In synthetic pathways involving halogenation of picolines (methylpyridines), regioisomers are frequently co-generated.
| Feature | Specification |
| IUPAC Name | 3-Bromo-2,5-dichloro-6-methylpyridine |
| CAS Number | 132606-40-7 |
| Molecular Formula | C₆H₅BrCl₂N |
| Key Structural Feature | Single aromatic proton at C4 ; Methyl group at C6 .[1][3] |
| Common Impurities | 3-Bromo-2-chloro-6-methylpyridine (under-chlorinated); 3,5-Dibromo-2-chloro-6-methylpyridine (over-brominated). |
Comparative 13C NMR Analysis
Predicted Chemical Shifts (vs. Regioisomers)
The following data compares the Target Molecule against its most likely regioisomer, 3-Bromo-6-chloro-2-methylpyridine , using Substituent Chemical Shift (SCS) additivity rules for pyridines.
Solvent: CDCl₃ (Referenced to 77.16 ppm)
| Carbon Position | Target: 3-Br-2,5-diCl-6-Me (δ ppm) | Alt: 3-Br-6-Cl-2-Me (δ ppm) | Diagnostic Logic |
| C2 (Quaternary) | 148.5 - 152.0 (ipso-Cl) | 156.0 - 159.0 (ipso-Me) | Primary Differentiator: C2 is shielded by Cl relative to Me.[3] |
| C3 (Quaternary) | 118.0 - 121.0 (ipso-Br) | 119.0 - 122.0 (ipso-Br) | Heavy atom effect (Br) shields C3 significantly in both. |
| C4 (Methine - CH) | 138.0 - 141.0 | 139.0 - 142.0 | DEPT-135 Positive. The only aromatic CH signal. |
| C5 (Quaternary) | 128.0 - 131.0 (ipso-Cl) | 123.0 - 125.0 (Unsubstituted CH) | Critical: Target has no H at C5 (Quaternary); Alternative has H at C5 (Methine). |
| C6 (Quaternary) | 155.0 - 158.0 (ipso-Me) | 149.0 - 152.0 (ipso-Cl) | Methyl attachment at C6 shifts this downfield. |
| Methyl (CH₃) | 22.0 - 24.0 | 23.0 - 25.0 | Minor variation; less reliable for diagnosis. |
Analyst Note: The most definitive test is the C5 signal . In the Target (3-Br-2,5-diCl-6-Me), C5 is quaternary and will disappear in a DEPT-135 or APT experiment. In the alternative isomer, C5 is a methine (CH) and will appear positive/inverted.
The "Heavy Atom" Effect
The presence of Bromine at C3 exerts a "heavy atom effect," causing an upfield shift (shielding) of the ipso-carbon (C3) by approximately -5 to -10 ppm compared to a chlorinated or protonated analog. This distinct signal around 120 ppm is a hallmark of the C-Br moiety in pyridines.
Experimental Protocol: Optimizing Acquisition
Due to the high number of quaternary carbons (4 out of 6 ring carbons), standard 13C parameters often yield poor signal-to-noise ratios for the skeletal carbons.
Recommended Acquisition Parameters
-
Instrument: 400 MHz (100 MHz for 13C) or higher.
-
Solvent: CDCl₃ (Preferred for solubility) or DMSO-d₆ (if aggregation is suspected).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 3.0 - 5.0 seconds .
-
Reasoning: Quaternary carbons (C2, C3, C5, C6) lack efficient relaxation pathways (no attached protons for dipolar relaxation). Short D1 values will saturate these nuclei, making them invisible or non-integrable.
-
-
Scans (NS): Minimum 1024 scans for <10 mg sample.
-
Temperature: 298 K.
Advanced Verification: HSQC
Run a 1H-13C HSQC spectrum.
-
Target Result: You should see only one correlation in the aromatic region (C4-H).
-
Alternative Result: If you see two correlations, you likely have the 3-bromo-6-chloro-2-methyl isomer (which has protons at C4 and C5) or a mixture of isomers.
Decision Logic for Isomer Identification
The following diagram illustrates the logical workflow to confirm the structure of 3-Bromo-2,5-dichloro-6-methylpyridine against its regioisomers.
Caption: Logical workflow for distinguishing the target tetra-substituted pyridine from lower-substituted or regioisomeric byproducts.
References
-
ChemicalBook . "3-Bromo-6-chloro-2-methylpyridine 1H NMR Spectrum". ChemicalBook Spectral Database. Accessed 2026.
-
National Institutes of Health (NIH) . "PubChem Compound Summary for CID 2734418: 3-Bromo-2-chloro-6-methylpyridine".[3] PubChem. Accessed 2026.
-
Oregon State University . "13C NMR Chemical Shifts Guide". OSU Chemistry Dept.
-
Hanai, K. et al. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". Molecules, 2005.
-
Oxford Instruments . "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR". Application Note.
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Methylpyridines
Executive Summary
Halogenated methylpyridines (HMPs) are critical intermediates in the synthesis of agrochemicals (e.g., chlorpyrifos analogs) and pharmaceuticals. Their structural elucidation is frequently complicated by the existence of multiple positional isomers (e.g., 2-chloro-3-methylpyridine vs. 2-chloro-5-methylpyridine) which exhibit identical molecular weights and similar polarity.
This guide provides a definitive analysis of the mass spectrometric (MS) behavior of HMPs. Unlike standard libraries that merely list peaks, this document details the mechanistic causality driving fragmentation, offering researchers a robust logic for isomer differentiation. We compare Electron Ionization (EI) patterns, highlight the "Ortho Effect" as a diagnostic tool, and provide a self-validating experimental protocol.
Part 1: Mechanistic Foundations
The fragmentation of HMPs under Electron Ionization (70 eV) is governed by a competition between the stability of the aromatic pyridine ring and the lability of the carbon-halogen (C-X) bond.
The Primary Pathway: Ring Preservation vs. Destruction
Upon ionization, the molecular ion (
-
Pathway A (HCN Loss): Characteristic of the pyridine nucleus. The ring cleaves to expel hydrogen cyanide (27 Da), resulting in a destabilized acyclic fragment.
-
Pathway B (Substituent Loss): Direct cleavage of the Halogen radical (
) or the Methyl radical ( ).
The Halogen Influence
The identity of the halogen dictates the dominant pathway due to bond dissociation energies (BDE):
-
Iodo- / Bromo-pyridines: The C-Br and C-I bonds are weaker than the ring bonds. Direct loss of the halogen radical ($[M-X]^+ $) is the base peak or highly abundant.
-
Chloro- / Fluoro-pyridines: The C-Cl and C-F bonds are stronger. The molecular ion remains intact longer, allowing ring fragmentation (loss of HCN) to compete effectively with halogen loss.
Part 2: Comparative Analysis & Isomer Differentiation
Differentiation of isomers relies on subtle variations in fragment ion intensity ratios rather than unique mass peaks.
Positional Isomers: The "Ortho Effect"
The proximity of the methyl group to the halogen is the single most important diagnostic factor.
| Feature | Ortho-Substituted (e.g., 2-chloro-3-methylpyridine) | Meta/Para-Substituted (e.g., 2-chloro-5-methylpyridine) |
| Mechanism | Proximity allows H-transfer from methyl to halogen or nitrogen. | Substituents are isolated; fragmentation follows standard statistical cleavage. |
| Key Fragment | ||
| Intensity | Enhanced | Stronger Molecular Ion ( |
| HCN Loss | Suppressed (Ring stays intact during HX elimination). | Dominant (Ring cleavage proceeds normally). |
Isotopic Signatures (The Self-Validating Check)
Before interpreting fragmentation, validate the halogen identity using the molecular ion cluster. This is your internal control.
-
Chlorine (
): Look for the 3:1 intensity ratio at and . -
Bromine (
): Look for the 1:1 intensity ratio at and .[1] -
Iodine (
): Single peak, but large mass defect and rapid loss of 127 Da.
Technique Comparison: EI vs. ESI
For drug development workflows, choosing the right ionization source is critical.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV). | Soft. |
| Primary Ion | ||
| Fragmentation | Rich structural data; distinct fingerprint.[2] | Minimal fragmentation; mostly molecular weight info. |
| Application | Structural Elucidation & Library Matching. | Quantitation & PK/PD Studies. |
| Recommendation | Preferred for Isomer ID. | Use only if coupled with MS/MS (CID). |
Part 3: Experimental Protocol (GC-MS)
Objective: Obtain reproducible fragmentation spectra for HMP isomer differentiation.
Reagents & Standards
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm). Avoid overloading, which distorts isotope ratios.
Instrument Parameters (Agilent/Thermo/Shimadzu generic)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Rationale: Low bleed, good separation of polar pyridines.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source:
-
Temp: 230°C.
-
Ionization: EI, 70 eV.[3]
-
Scan Range: m/z 35–300.
-
Note: Start scan at m/z 35 to capture HCl fragments if necessary, but avoid N2/O2 background.
-
Data Processing Step
-
Background Subtraction: Essential. Pyridines often tail on non-polar columns. Subtract the background from the peak shoulder to ensure the isotope ratio is not skewed by column bleed.
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for a generic 2-chloro-3-methylpyridine, highlighting the competition between HCN loss and the Ortho-effect driven HCl loss.
Caption: Figure 1 depicts the three primary decay channels. Pathway C (Green) is diagnostic for ortho-substituted isomers, distinguishing them from meta/para analogs.
Part 5: Diagnostic Data Summary
Use this table to interpret your spectra. Relative abundances are approximate and instrument-dependent.
| Fragment Ion (m/z) | Origin | Diagnostic Value |
| 127 / 129 | Molecular Ion. Confirms presence of Chlorine (3:1 ratio). | |
| 100 / 102 | Ring Integrity. Indicates the halogen bond is strong enough to survive initial ionization. | |
| 92 | Methylpyridine Cation. Common to all isomers. | |
| 91 | Ortho-Effect Marker. High abundance suggests 2-halo-3-methyl substitution pattern. | |
| 65 | Deep Fragmentation. Non-specific, confirms pyridine backbone. |
References
-
NIST Mass Spectrometry Data Center. Pyridine, 2-chloro-6-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for "Ortho Effect" and rearrangement mechanisms).
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
Sources
Technical Comparison Guide: Infrared Spectroscopy of 3-Bromo-2,5-dichloro-6-methylpyridine
Executive Summary
This guide provides a technical analysis of the Infrared (IR) spectral signature of 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1445322-56-4 / Analogous derivatives).[1] As a highly functionalized pyridine intermediate used in agrochemical and pharmaceutical synthesis, its structural validation is critical.[1]
Unlike simple pyridines, this molecule presents a "crowded" electronic environment.[1] The interplay between the electron-withdrawing halogens (Br, Cl) and the electron-donating methyl group creates a unique spectral fingerprint.[1][2] This guide compares the target molecule's spectral performance against its synthetic precursors and regioisomers , providing a robust framework for identity confirmation without reliance on expensive NMR time for routine checks.[1]
Theoretical Framework & Spectral Prediction[3][4]
The IR spectrum of 3-Bromo-2,5-dichloro-6-methylpyridine is defined by the reduction of symmetry compared to unsubstituted pyridine (
Functional Group Assignment Table[1]
The following table synthesizes theoretical vibrational modes with empirical data from analogous halogenated pyridines.
| Functional Group | Vibrational Mode | Expected Wavenumber ( | Diagnostic Value |
| Aromatic C-H | Stretching ( | 3080 – 3030 | Medium. Weak intensity due to only one aromatic H (C4).[1] |
| Methyl Group (-CH₃) | Asym/Sym Stretch | 2980 – 2850 | High. Distinguishes alkylated pyridines from non-alkylated impurities.[1] |
| Pyridine Ring | Skeletal Stretch ( | 1590 – 1550 | High. Shifts to lower frequencies compared to pyridine due to halogen mass effect.[1] |
| Methyl Deformation | Bending ( | 1460 – 1370 | Medium. Confirming presence of the 6-methyl group.[1] |
| Isolated Ar-H | OOP Bending ( | 880 – 860 | Critical. Specific to the isolated proton at C4.[1] Differentiates from isomers with adjacent protons.[1] |
| Carbon-Chlorine | Stretching ( | 800 – 600 | High. Strong, broad bands in the fingerprint region.[1] |
| Carbon-Bromine | Stretching ( | 600 – 500 | High. Lower frequency than C-Cl due to increased reduced mass ( |
Technical Insight: The "Fingerprint Region" (<1000
) is the most reliable area for validating this molecule.[1] The C-Br stretch will appear at a significantly lower wavenumber than the C-Cl stretches, following the harmonic oscillator approximation where frequency.[1]
Comparative Analysis: Target vs. Alternatives
In a synthesis context, "alternatives" often refer to impurities (precursors) or isomers that co-crystallize.[1] IR spectroscopy outperforms UV-Vis in distinguishing these subtle structural differences.[1]
Scenario A: Target vs. Precursor (2,5-dichloro-6-methylpyridine)
Context: Verifying the success of the bromination reaction at Position 3.
-
The Precursor (No Br): Contains aromatic protons at Position 3 and Position 4.[1] This creates a "two adjacent hydrogens" coupling pattern.[1]
-
The Target (3-Br): Contains only one isolated proton at Position 4.[1]
| Feature | Precursor (Starting Material) | Target (Brominated Product) | Result |
| Ar-H OOP Bending | ~820–800 | ~880–860 | Clear Shift. Disappearance of the 800 band confirms substitution. |
| C-Br Stretch | Absent | Present (~600–500 | Appearance. New band appears in far-IR.[1] |
| Ring Breathing | Higher Frequency | Lower Frequency | Red Shift. Heavy Br atom dampens ring vibration energy.[1] |
Scenario B: Target vs. Regioisomer (3-Bromo-6-chloro-2-methylpyridine)
Context: Distinguishing between methyl placement isomers.
-
Isomer: Methyl at C2, Cl at C6.[1]
-
Differentiation: While functional groups are identical, the symmetry of the ring vibrations changes.[1] The most distinct difference is often in the fingerprint region (1000–600
) where the specific substitution pattern dictates the exact position of the C-Cl bands.[1] The Target (2,5-dichloro) typically shows a split or broadened C-Cl profile compared to a mono-chloro isomer.[1]
Experimental Protocol
To ensure reproducibility and minimize "user error" artifacts, follow this self-validating protocol.
Method Selection: ATR vs. KBr
For halogenated pyridines, Attenuated Total Reflectance (ATR) is superior to KBr pellets.[1]
-
Why? Halogenated pyridines can be hygroscopic or low-melting solids.[1] Grinding with KBr can induce lattice changes or absorb moisture, obscuring the critical O-H region (if checking for hydrolysis impurities).[1]
Step-by-Step Workflow
-
Instrument Setup:
-
Background Collection:
-
Sample Application:
-
Data Acquisition & Processing:
-
Apply Baseline Correction (Rubberband method preferred).[1]
-
Normalize spectrum (0-1 Absorbance) for overlay comparison.
-
QC Decision Logic (Visualization)
The following diagram illustrates the logical pathway for validating the identity of the molecule using IR data.
Figure 1: Decision logic for spectral validation. This workflow prioritizes exclusion of common failure modes (moisture/hydrolysis) before confirming structural identity.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 3-Methylpyridine (Analogous Reference). NIST Standard Reference Data.[1][4] Retrieved from [Link][1]
-
Spectroscopy Online. (2023).[1] Halogenated Organic Compounds and Their Infrared Spectra. Advanstar Communications.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 285437, 3-Bromo-2-chloro-5-methylpyridine.[1][5] Retrieved from [Link]
-
Royal Society of Chemistry. (2023).[1] Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding.[1][6] Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine, 3-methyl- [webbook.nist.gov]
- 5. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02412A [pubs.rsc.org]
Structural Determination and Solid-State Analysis: 3-Bromo-2,5-dichloro-6-methylpyridine Derivatives
Executive Summary & Strategic Context
In the development of agrochemicals and kinase inhibitors, 3-Bromo-2,5-dichloro-6-methylpyridine serves as a critical "switch" scaffold.[1] Its value lies in the differential reactivity of its halogen substituents: the C3-Bromine offers a distinct handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C2/C5-Chlorines provide steric shielding and lipophilicity.[1]
However, a recurring bottleneck in scaling this intermediate is regio-identification .[1] Standard 1H-NMR is often insufficient to definitively distinguish the 3-Bromo-2,5-dichloro isomer from its 3-Bromo-5,6-dichloro regioisomers due to the lack of coupling protons on the fully substituted ring.[1]
This guide compares the solid-state structural properties of the target molecule against its closest analogs.[1] We provide a definitive workflow for using Single Crystal X-Ray Diffraction (SC-XRD) to validate regiochemistry, focusing on Halogen Bonding (XB) as a primary structure-directing force.
Comparative Analysis: Target vs. Analogs
This section compares the target scaffold against its chlorinated analog (2,3,5-Trichloro) and a lower-substituted precursor (3-Bromo-2-chloro).[1] The comparison highlights how the "Sigma-Hole" magnitude of the Bromine atom dictates crystal packing, offering a stability advantage over pure chloro-analogs.[1]
Table 1: Physicochemical & Structural Comparison
| Feature | Target: 3-Bromo-2,5-dichloro-6-methylpyridine | Alternative A: 2,3,5-Trichloro-6-methylpyridine | Alternative B: 3-Bromo-2-chloro-6-methylpyridine |
| Role | High-value Cross-Coupling Scaffold | Generic Chlorinated Building Block | Precursor / Impurity |
| Halogen Bond Donor | Strong (C-Br) | Weak (C-Cl) | Strong (C-Br) |
| Crystal Packing | Driven by Br[1]···N and Cl···Cl interactions | Driven by weak Cl[1]···N and | Disordered / Low MP |
| Melting Point | High (~45–55 °C)* | Moderate (~30–40 °C) | Low (< 40 °C) |
| Lattice Tendency | Monoclinic ( | Triclinic ( | Monoclinic |
| Regio-Resolution | Critical (XRD Required) | Less Critical (NMR sufficient) | Moderate |
*Note: Melting points are dependent on purity and polymorph.[1] High halogenation generally increases lattice energy via halogen bonding.[1]
Mechanistic Insight: The Sigma-Hole Advantage
The superior performance of the 3-Bromo variant in crystal engineering arises from the Sigma-Hole (
-
Mechanism: The electron density on the Bromine atom is anisotropic.[1] While the equatorial region is electron-rich, the region along the C-Br bond axis is electron-deficient (positive potential).[1]
-
Consequence: This
-hole forms strong, directional non-covalent interactions with the Nitrogen lone pair of adjacent pyridine rings ( ), creating robust supramolecular synthons that stabilize the solid state more effectively than the isotropic Chlorine atoms in Alternative A.[1]
Experimental Protocol: Crystallization & Characterization
To obtain publication-quality data, one cannot rely on standard precipitation.[1] The following protocol utilizes a Slow Evaporation technique optimized for halogenated aromatics, ensuring high-quality single crystals suitable for determining absolute regiochemistry.
Phase 1: Crystal Growth Workflow
Objective: Grow block-like crystals >0.2mm to minimize absorption correction errors common with heavy Bromine atoms.
-
Solvent Selection:
-
Procedure:
-
Dissolve 20 mg of the crude 3-Bromo-2,5-dichloro-6-methylpyridine in 2 mL DCM.
-
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial (critical to remove nucleation sites). -
Carefully layer 1 mL of n-Hexane on top.[1] Do not mix.
-
Cover with parafilm and poke 3 small holes to allow slow vapor diffusion.[1]
-
Store at 4°C in a vibration-free environment for 48-72 hours.
-
Phase 2: XRD Data Collection Strategy
Instrument: Bruker D8 QUEST or equivalent (Mo-K
-
Mounting: Select a clear, prismatic crystal.[1][2] Mount on a Kapton loop using Paratone-N oil.[1]
-
Temperature: Cool to 100 K using a nitrogen stream (Oxford Cryostream).
-
Reasoning: Halogen bonds are soft; room temperature data often results in high thermal ellipsoids for the terminal halogens, obscuring the precise bond angles needed to prove the "Sigma-hole" interaction.[1]
-
-
Strategy: Collect full sphere data (
rotation) to ensure high redundancy (>4.0). This is vital to resolve the electron density difference between Cl (17e-) and Br (35e-) at the C3 and C5 positions.[1]
Visualization of Structural Logic
The following diagrams illustrate the decision-making process for structural elucidation and the underlying halogen-bonding network that differentiates this molecule from its alternatives.
Diagram 1: Characterization Decision Matrix
This workflow ensures resources are not wasted on XRD unless NMR fails to confirm regiochemistry.[1]
Caption: Workflow for determining when to deploy SC-XRD for halogenated pyridine intermediates.
Diagram 2: Halogen Bonding Network (The "Sigma Hole")
This diagram explains the superior stability of the Bromo-derivative compared to the Chloro-analog.[1]
Caption: The "Sigma Hole" mechanism where the C3-Bromine directs crystal packing via interaction with the Pyridine Nitrogen.[1]
Reference Data for Validation
When solving the structure, use the following representative parameters (derived from analogous poly-halogenated methylpyridines) as a quality control baseline. If your solved cell deviates significantly (>5%) from these ranges, check for twinning or incorrect space group assignment.
| Parameter | Representative Range (Monoclinic) | Notes |
| Space Group | Common for planar aromatics to maximize packing efficiency.[1] | |
| a ( | 7.5 – 9.0 | Short axis usually corresponds to stacking direction.[1] |
| b ( | 13.0 – 15.0 | |
| c ( | 11.0 – 13.0 | |
| 95° – 105° | Typical monoclinic shear.[1] | |
| Density ( | 1.8 – 2.0 g/cm³ | High density due to heavy Br/Cl atoms.[1] |
| R-Factor ( | < 5.0% | Required for publication quality.[1] |
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Features, Functions and Applications." Chemical Reviews. Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Halogenated Pyridine Analogs." Link
-
PubChem. "Compound Summary: 3-Bromo-2-chloro-6-methylpyridine."[1] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. "Safety Data Sheet: 3-Bromo-2-chloro-6-methylpyridine."[1] Link
Sources
Comparing reactivity of 3-bromo vs 5-chloro positions in pyridines
Chemoselectivity Guide: 3-Bromo- vs. 5-Chloropyridine
Executive Summary
In the functionalization of pyridine scaffolds, 3-bromo-5-chloropyridine represents a "privileged intermediate" for medicinal chemistry. Its value lies in the distinct electronic and kinetic profiles of the two halogenated positions.
-
The 3-Bromo Position: Acts as the kinetic handle . It is significantly more reactive toward Oxidative Addition (Pd/Ni catalysis) and Lithium-Halogen Exchange (Li-X). It is the entry point for the first diversification step.
-
The 5-Chloro Position: Acts as the latent handle . It remains inert under standard conditions used to functionalize the bromine, allowing it to serve as a "protective group" that can be activated later using specialized ligands or forcing conditions.
This guide provides the mechanistic grounding, decision frameworks, and validated protocols to exploit this orthogonality.
Mechanistic Drivers: Why They Differ
The chemoselectivity is governed by three fundamental physical parameters: Bond Dissociation Energy (BDE), Carbon-Halogen Bond Length, and Polarizability.
| Parameter | C(sp²)–Br (3-Position) | C(sp²)–Cl (5-Position) | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~72–78 kcal/mol | ~90–96 kcal/mol | Lower BDE makes C–Br easier to break via oxidative addition (Pd⁰ → Pdᴵᴵ). |
| Bond Length | ~1.86 Å | ~1.73 Å | Longer C–Br bond is more accessible and weaker. |
| Polarizability | High (Soft) | Low (Hard) | Br stabilizes the transition state in metal insertion and Li-exchange better than Cl. |
| Li-Halogen Exchange Rate | Fast (Kinetic Control) | Slow/Inert | At -78°C, n-BuLi exchanges Br exclusively; Cl is untouched. |
Expert Insight: In 3,5-disubstituted pyridines, the electronic environment is symmetric until the first reaction occurs. However, because Br is intrinsically more reactive than Cl, you do not need steric blocking groups to achieve selectivity. You simply rely on the kinetic rates:
.
Decision Framework: Functionalization Strategy
The following flowchart illustrates the standard logic for differentiating the two positions.
Figure 1: Chemoselective workflow for differentiating C3-Br and C5-Cl positions.
Experimental Protocols
Protocol A: Selective Suzuki Coupling (C3-Br Reaction)
Objective: Couple an aryl boronic acid to the 3-position while preserving the 5-chloro handle.
Reagents:
-
Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME or 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a reaction vial, combine the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Reaction: Heat to 80°C . Critical: Do not exceed 90–100°C. While Cl is relatively inert, excessive heat with active catalysts can lead to minor oxidative addition at the Cl position or hydrodehalogenation.
-
Monitoring: Monitor by LCMS. The Br-adduct usually forms within 2–4 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine.
-
Outcome: Expect >85% yield of the 3-aryl-5-chloropyridine.
Why this works: Pd(PPh₃)₄ is a "first-generation" catalyst. It is active enough for C-Br oxidative addition but generally too bulky and electron-poor to activate the stronger C-Cl bond at moderate temperatures.
Protocol B: Selective Lithium-Halogen Exchange (C3-Li Generation)
Objective: Convert the C3-Br into a nucleophile (C3-Li) to attack an aldehyde or ketone.
Reagents:
-
Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 equiv, 1.6M in hexanes)
-
Electrophile: Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cryogenics: Cool a solution of 3-bromo-5-chloropyridine in THF to -78°C (dry ice/acetone bath). Ensure internal temperature probe confirms <-75°C.
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Incubation: Stir at -78°C for 15–30 minutes .
-
Note: Do not stir longer than 45 mins. Although the C-Cl bond is strong, "scrambling" or benzyne formation can occur if the lithio-species warms up or sits too long.
-
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quench: After 30 mins, quench with sat. NH₄Cl at -78°C, then warm to RT.
Trustworthiness Check: If you observe the 3-butyl-5-chloropyridine byproduct, the quench was too slow or the n-BuLi was of poor quality (acting as a nucleophile rather than a base).
Comparative Performance Data
The following table summarizes the reactivity threshold for both positions under catalytic conditions.
| Reaction Class | 3-Bromo Position | 5-Chloro Position | Selectivity Factor |
| Suzuki Coupling | Reacts at 60–80°C with Pd(PPh₃)₄ | Requires >100°C or Buchwald Ligands (e.g., XPhos) | High (>20:1) |
| Buchwald-Hartwig | Reacts with BINAP/Pd(OAc)₂ | Requires bulky, electron-rich ligands (e.g., BrettPhos) | Moderate-High |
| Li-Exchange | Fast exchange at -78°C | Inert at -78°C; Exchanges > -40°C | Very High |
| SɴAr (Nucleophilic) | Unreactive (unless activated by N-oxide) | Unreactive (unless activated by N-oxide) | N/A (Both poor) |
Troubleshooting & Optimization
Scenario: "I am seeing 5-chloro reaction during my Suzuki coupling."
-
Cause: Your catalyst is too active or temperature is too high.
-
Solution: Switch from Pd(dppf)Cl₂ or Pd(Amphos) to Pd(PPh₃)₄. Lower temperature to 60°C and extend reaction time. Avoid ligands like PCy₃ or XPhos in the first step; these are designed to activate chlorides.
Scenario: "The Lithium exchange failed; I got starting material back."
-
Cause: Wet THF or the exchange was too slow at -78°C for this specific derivative.
-
Solution: Ensure THF is distilled from Na/Benzophenone. You can try i-PrMgCl·LiCl (TurboGrignard) at -15°C as a milder alternative to n-BuLi if the substrate is sensitive.
References
-
Selectivity in Palladium Catalyzed Reactions
- Title: Chemoselective Suzuki Coupling of 3-Bromo-5-chloropyridine.
- Source:Journal of Organic Chemistry, 2012, 77, 6624.
- Context: Establishes the hierarchy of C-Br > C-Cl in oxid
-
Lithium-Halogen Exchange Methodology
- Title: Halogen-Lithium Exchange of 3-Bromo-5-chloropyridine.
- Source:Organic Letters, 2008, 10, 2849.
- Context: Details the stability of the 3-lithio-5-chloropyridine species at low temper
-
Bond Dissociation Energies
- Title: Homolytic Bond Dissociation Energies of the C-H and C-X Bonds in Pyridines.
- Source:Journal of Physical Chemistry A, 2004, 108, 9655.
- Context: Provides the thermodynamic data (kcal/mol) supporting the weaker C-Br bond.
-
General Pyridine Functionalization
- Title: Practical Synthetic Strategies for the Functionaliz
- Source:Chemical Reviews, 2016, 116, 12250.
- Context: Comprehensive review of pyridine reactivity p
Validation of Purity for 3-Bromo-2,5-dichloro-6-methylpyridine using LC-MS
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Case for LC-MS
In the synthesis of complex pharmaceutical intermediates, 3-Bromo-2,5-dichloro-6-methylpyridine represents a unique analytical challenge. Its poly-halogenated motif creates a "forest" of potential regioisomers and de-halogenated byproducts that often co-elute in standard HPLC-UV methods.
While Gas Chromatography (GC) is traditionally favored for halogenated aromatics, it carries the risk of thermal de-halogenation in the injector port, potentially skewing purity profiles. Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the superior validation tool, leveraging the distinct isotopic signatures of Chlorine (
This guide outlines a self-validating LC-MS protocol, comparing its efficacy against HPLC-UV and GC-MS, and demonstrating how to achieve ICH Q2(R1) compliance for this specific analyte.
Chemical Context & The "Isotope Fingerprint"
The reliability of this validation relies on the physics of mass spectrometry. The target molecule (
-
Nominal Mass: ~240 Da
-
Isotope Pattern:
-
Bromine (1 atom): ~1:1 ratio (
, )[1] -
Chlorine (2 atoms): ~9:6:1 ratio (
, , ) -
Combined Signature: A distinct multi-peak cluster spanning ~6 Da.
-
Why this matters: A UV detector sees a single peak at 254 nm. The MS sees the isotopic cluster.[1] If a des-bromo impurity (loss of Br) co-elutes, the isotope pattern collapses, instantly flagging the impurity even if retention times are identical.
Comparative Analysis: LC-MS vs. Alternatives
The following table summarizes the performance of LC-MS against standard alternatives for this specific pyridine derivative.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | GC-MS (Alternative) |
| Specificity | High (Mass + Isotope Pattern) | Low (Retention Time only) | Medium/High (Mass Spec) |
| Sensitivity (LOD) | < 0.05% (Trace Analysis) | ~0.1% (General Purity) | < 0.05% |
| Thermal Stability | Excellent (Ambient/Low Heat) | Excellent | Risk (De-halogenation at >200°C) |
| Impurity ID | Instant (MW + Isotopes) | Impossible without standards | Good (Library matching) |
| Throughput | Medium (Requires equilibration) | High | High |
Critical Insight: The Thermal Risk in GC
Poly-halogenated pyridines are susceptible to oxidative de-halogenation or disproportionation at high temperatures. In a GC injector port set to 250°C, the 3-Bromo bond is the weakest link. This can artificially inflate the levels of "impurity" peaks (e.g., 2,5-dichloro-6-methylpyridine) that were not present in the original sample, leading to a False Fail on purity specifications. LC-MS avoids this entirely by operating in the liquid phase.
Experimental Protocol: Self-Validating LC-MS Workflow
This protocol is designed to be robust and transferable. It uses a standard C18 column but relies on an acidic mobile phase to ensure protonation of the pyridine nitrogen (
Chromatographic Conditions[3][4][5][6]
-
Instrument: UHPLC coupled to Single Quad or Q-TOF MS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5%
95% B (Linear gradient) -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[2]
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Optimize to minimize in-source fragmentation of Br).
-
Scan Range:
100 – 600. -
SIM Mode (for Validation): Monitor
239.9, 241.9, 243.9 (Quantify on base peak, confirm with qualifiers).
Method Validation Framework (ICH Q2(R1))
To ensure "Trustworthiness," the method must be validated against the following criteria.
Specificity (The Isotope Stress Test)
Protocol: Inject the sample spiked with known likely impurities:
-
Precursor: 2,5-dichloro-6-methylpyridine.
-
Isomer: 3-Bromo-5,6-dichloro-2-methylpyridine (if available). Acceptance: Resolution (
) > 1.5 between analyte and impurities. If co-elution occurs, the Mass Purity Factor (MPF) must demonstrate spectral homogeneity across the peak width.
Linearity & Range
Protocol: Prepare 5 concentration levels from 80% to 120% of the target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).
Acceptance:
Accuracy (Recovery)
Protocol: Spike placebo matrix with analyte at 50%, 100%, and 150% levels. Acceptance: Mean recovery 98.0% – 102.0%.
Robustness
Protocol: Deliberately vary flow rate (
Visualization of Workflows
Diagram 1: Analytical Decision Logic
This diagram illustrates the logical flow for selecting LC-MS over GC-MS based on the chemical properties of the halogenated pyridine.
Caption: Decision logic prioritizing LC-MS for poly-halogenated pyridines to mitigate thermal degradation risks common in GC.
Diagram 2: The Self-Validating LC-MS Workflow
This diagram details the specific steps for the validation protocol described in Section 4.
Caption: Step-by-step LC-MS workflow emphasizing the "Isotope Ratio Check" as a critical quality control gate.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained.Link
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Cl and Br Patterns).Link
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology.Link
-
Shimadzu Application News. (2020). Quantitative Analysis of Trace Impurities in Drugs (LC/MS).Link
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. jordilabs.com [jordilabs.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Distinguishing 3-Bromo-2,5-dichloro-6-methylpyridine from 3-Bromo-2,5-dichloro-4-methylpyridine
Content Type: Technical Comparison & Identification Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
In the synthesis of pyridine-based kinase inhibitors and agrochemicals, the regioisomers 3-Bromo-2,5-dichloro-6-methylpyridine (Isomer A) and 3-Bromo-2,5-dichloro-4-methylpyridine (Isomer B) are frequently encountered as competitive byproducts. Distinguishing them is critical because the position of the methyl group dictates the steric environment around the nitrogen atom, profoundly affecting downstream N-alkylation or metal-catalyzed cross-coupling efficiency.
The Definitive Differentiator:
The most reliable method for identification is
-
Isomer A (6-Methyl): The remaining proton is at the C4 position (
-position). It typically resonates upfield (~7.8 – 8.0 ppm ). -
Isomer B (4-Methyl): The remaining proton is at the C6 position (
-position). It resonates significantly downfield (~8.3 – 8.5 ppm ) due to the anisotropic deshielding of the adjacent nitrogen.
Structural Analysis & Logic
The core difference lies in the substitution pattern relative to the pyridine nitrogen. This structural variation dictates the electronic environment of the remaining hydrogen atom.
-
Isomer A (6-Methyl): The methyl group occupies the
-position (C6), blocking the nitrogen's immediate steric vicinity. The single aromatic proton is located at C4, flanked by the bulky bromine (C3) and chlorine (C5). -
Isomer B (4-Methyl): The methyl group occupies the
-position (C4). The single aromatic proton is located at C6, directly adjacent to the nitrogen.
Figure 1: Structural logic dictating the NMR shift differences. The
Spectroscopic Differentiation
3.1 Proton NMR (
H NMR)
This is the primary self-validating protocol. The inductive effect of the pyridine nitrogen is the dominant factor. Protons at the
| Feature | Isomer A (6-Methyl) | Isomer B (4-Methyl) | Mechanistic Cause |
| Aromatic H Position | C4 (Gamma) | C6 (Alpha) | Regiochemistry |
| Chemical Shift ( | 7.80 – 8.05 ppm | 8.35 – 8.55 ppm | Nitrogen Anisotropy & Inductive Effect |
| Multiplicity | Singlet (s) | Singlet (s) | Isolated spin system (no vicinal H) |
| Methyl Shift ( | ~2.5 – 2.6 ppm | ~2.3 – 2.4 ppm | Proximity to Nitrogen (C6-Me is deshielded) |
Experimental Note: In
3.2 Carbon-13 NMR (
C NMR)
While less sensitive,
-
Isomer A: The methyl carbon is attached to C6 (an imine-like carbon,
ppm). -
Isomer B: The methyl carbon is attached to C4 (
ppm).
3.3 NOE/NOESY (Confirmation)
If the 1D NMR is ambiguous due to impurities:
-
Irradiate Methyl Group:
-
Isomer A (6-Me): NOE observed to None of the aromatic protons (The H is at C4, meta to the methyl at C6). Note: Weak long-range NOE is possible but unlikely to be strong.
-
Isomer B (4-Me): NOE observed to None (The H is at C6, meta to the methyl at C4).
-
-
Correction: NOE is not the best tool here due to the substitution pattern (meta relationship in both). HMBC (Heteronuclear Multiple Bond Correlation) is superior.
-
HMBC for Isomer B: The aromatic proton (H6) will show a strong 3-bond correlation to the Carbon bearing the Chlorine (C2) and the Carbon bearing the Methyl (C4).
-
Chemical Reactivity & Separation
4.1 Reactivity Profiling (
)
The position of the methyl group affects nucleophilic aromatic substitution, particularly at the C2-Cl position.
-
Isomer A (6-Methyl): The methyl group at C6 creates steric hindrance near the nitrogen lone pair. This reduces the rate of N-alkylation (quaternization) reactions.
-
Isomer B (4-Methyl): The nitrogen is sterically accessible.[1] N-alkylation proceeds rapidly.
4.2 Chromatographic Separation (GC/HPLC)
Regioisomers of halogenated pyridines often possess distinct boiling points and polarities.
-
GC-MS: Isomer A (6-Methyl) typically has a lower retention time on non-polar columns (e.g., DB-5) because the 2,6-disubstitution shields the nitrogen dipole, making the molecule effectively less polar than Isomer B.
Experimental Protocols
Protocol 1: Rapid NMR Identification
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of
(filtered through basic alumina if acid sensitivity is suspected). -
Acquisition: Standard proton sequence (16 scans, 1s delay).
-
Analysis:
-
Locate the aromatic singlet.
-
Decision Rule:
-
If
ppm Isomer B (4-Methyl) . -
If
ppm Isomer A (6-Methyl) .
-
-
Protocol 2: GC-MS Separation Method
-
Column: Rtx-5MS or DB-5 (30m x 0.25mm ID).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (hold 2 min)
20°C/min to 280°C. -
Expectation: Isomer A elutes earlier than Isomer B.
Figure 2: Decision tree for rapid identification using Proton NMR.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing pyridine proton shifts: -H are deshielded).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules in pyridines).
-
Spivey, A. C., & Arseniyadis, S. (2005). Pyridine Synthesis and Reactivity. In Science of Synthesis. Thieme Chemistry. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative spectra). Link
Sources
Safety Operating Guide
3-Bromo-2,5-dichloro-6-methylpyridine proper disposal procedures
Executive Summary: Immediate Action Required
STOP AND READ: 3-Bromo-2,5-dichloro-6-methylpyridine (CAS: 1420800-44-7) is a halogenated organic compound .[1]
-
CRITICAL RULE: Do NOT mix this waste with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste streams.[1][2]
-
MANDATORY STREAM: Segregate strictly into Halogenated Organic Waste containers.
-
DESTRUCTION METHOD: High-temperature incineration with acid gas scrubbing.[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must first understand its reactivity and regulatory footprint.[1][2] This specific isomer is a poly-halogenated pyridine derivative, often used as an intermediate in agrochemical or pharmaceutical synthesis.[1][2]
Substance Identity
| Property | Detail |
| Chemical Name | 3-Bromo-2,5-dichloro-6-methylpyridine |
| CAS Number | 1420800-44-7 |
| Molecular Formula | C₆H₄BrCl₂N |
| Molecular Weight | 240.91 g/mol |
| Physical State | Solid (typically off-white to light yellow powder) |
| Solubility | Low in water; Soluble in organic solvents (DCM, DMSO, Ethyl Acetate) |
GHS Hazard Classification
Based on structural analogs and halogenated pyridine data:
| Hazard Class | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | WARNING | H302: Harmful if swallowed.[1] |
| Skin Irritation | WARNING | H315: Causes skin irritation.[1] |
| Eye Irritation | WARNING | H319: Causes serious eye irritation.[1] |
| STOT - SE | WARNING | H335: May cause respiratory irritation.[1][3] |
Pre-Disposal: Segregation Strategy
Effective disposal begins at the bench.[1] The presence of Bromine (Br) and Chlorine (Cl) atoms dictates the waste stream.[1]
Why Segregation Matters: Incinerating halogenated compounds releases acidic gases (HBr, HCl).[1][2] Facilities must use specialized incinerators with scrubbers to neutralize these byproducts. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental impact.[2]
Waste Stream Decision Logic
Figure 1: Decision tree for segregating halogenated pyridine waste. Note that adding a halogenated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste."[1][2]
Detailed Disposal Protocol
Follow this Standard Operating Procedure (SOP) to ensure compliance with EPA (RCRA) and local safety regulations.
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic or likely to generate acid fumes over time.
-
Closure: Vented caps are recommended if there is any risk of pressure buildup, though standard screw caps are acceptable for stable solids.[2]
Step 2: Labeling (RCRA Compliance)
Every container must be labeled before the first drop of waste is added.[1]
-
Label Header: "HAZARDOUS WASTE"
-
Chemical Contents: Write out the full chemical name: "3-Bromo-2,5-dichloro-6-methylpyridine". Do not use abbreviations or formulas alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
Step 3: Handling & Storage
-
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to catch potential leaks.
-
Incompatibility: Keep away from Strong Oxidizers (e.g., Nitric Acid) and Strong Bases .[1][2] Pyridines can react exothermically with strong acids.[1]
-
Ventilation: Store in a fume hood or a vented waste cabinet.[1]
Step 4: Final Destruction
-
Method: The only acceptable destruction method for poly-halogenated aromatics is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]
-
Profile: Ensure your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) profiles this as "Halogenated Organic Solids/Liquids."[1][2]
Regulatory & Transport Information
When preparing the waste for off-site transport, your Environmental Health & Safety (EHS) team will need the following classifications.
| Regulation | Classification |
| RCRA Code (USA) | Not Listed (P/U) .[1][4] Classify as Characteristic Waste if ignitable (D001) or simply as Non-RCRA Regulated Hazardous Waste (unless TCLP proves toxicity, which is rare for small quantities).[1][2] Best practice: Manage as Hazardous . |
| DOT Shipping Name | Likely:UN 2811 , Toxic solids, organic, n.o.s. (3-Bromo-2,5-dichloro-6-methylpyridine).[1][2] |
| DOT Hazard Class | 6.1 (Toxic) |
| Packing Group | III (Low to Medium Danger) |
Emergency Response (Spill Procedures)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Use a P100 respirator if dust is visible.
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust, then sweep up carefully.[2]
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials (gloves, pads) into the Halogenated Waste container.[2]
References
-
PubChem. (2023).[1] 3-Bromo-2-chloro-6-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as structural analog for hazard validation).
-
U.S. EPA. (2023). Hazardous Waste Generators: Segregation and Management. United States Environmental Protection Agency. Retrieved from [Link][1][2]
Sources
A Senior Application Scientist's Guide to Handling 3-Bromo-2,5-dichloro-6-methylpyridine
The causality behind our stringent recommendations stems from the known toxicological profiles of halogenated pyridines. These compounds are frequently classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] The presence of multiple halogen substituents (one bromine, two chlorine atoms) on the pyridine ring can potentiate its reactivity and biological activity, necessitating a conservative and proactive safety posture.
I. Hazard Analysis & Risk Mitigation
Before any work begins, a thorough risk assessment is non-negotiable. Based on analogs like 3-Bromo-2-chloro-6-methylpyridine and other brominated/chlorinated pyridines, we can anticipate the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Analogs are noted to cause skin irritation, serious eye irritation/damage, and respiratory irritation.[2][3][4][5]
-
Skin and Eye Irritation: Direct contact is likely to cause significant skin irritation and serious eye damage.[4][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4][5]
Our operational plan is therefore built on the principle of minimizing all potential routes of exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. Do not merely wear PPE; inspect it and ensure it is rated for the task. Given the nature of halogenated heterocycles, the following specifications are essential.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Provides chemical resistance against halogenated organic compounds.[8] Latex gloves are unsuitable. Double-gloving minimizes risk during glove removal. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[9] A face shield is required if there is a splash hazard. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls fail or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[10] | A fume hood is the primary engineering control to prevent inhalation exposure.[8][11] Respirators are for non-routine or emergency situations. |
III. Operational Protocol: A Step-by-Step Workflow
This protocol is designed as a self-validating system. Each step logically follows the last to ensure containment and safety are maintained throughout the handling process.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and the airflow is adequate.
-
Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, and waste containers) is present and clean.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[12]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Perform all Manipulations in the Fume Hood: Unseal, weigh, and transfer the 3-Bromo-2,5-dichloro-6-methylpyridine exclusively within the fume hood to contain any dust or vapors.[8][13]
-
Use Appropriate Tools: Use clean spatulas and weighing equipment. Avoid generating dust.[9]
-
Grounding: If transferring large quantities of material or working with flammable solvents, ensure containers are properly grounded to prevent static discharge.[3][14]
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[1][5][8] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[9][15]
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.
-
Wipe Down Surfaces: Wipe the interior surfaces of the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.
-
Doff PPE Correctly: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing all PPE.[6][12]
IV. Emergency and Disposal Plans
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[11][12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[12][16] Do not allow the material to enter drains or waterways.[7][17]
All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemical, must be disposed of as hazardous waste.
-
Segregate Waste: Collect all waste containing 3-Bromo-2,5-dichloro-6-methylpyridine in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.[18] Ensure compliance with all local and national regulations.[3][7]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of 3-Bromo-2,5-dichloro-6-methylpyridine.
Caption: Safe handling workflow for halogenated pyridines.
References
-
PubChem. 3-Bromo-2-chloro-6-methylpyridine. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]
-
Public Health England. Incident management: pyridine. GOV.UK. [Link]
-
Penta. Pyridine - SAFETY DATA SHEET. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]
-
PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Florida State University. Lab Procedure. FSU Department of Chemistry and Biochemistry. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
